Caspofungin-d4
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKNQVWKBUSNH-XXPLCQOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Caspofungin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Caspofungin-d4, a deuterated analog of the antifungal drug Caspofungin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It includes available data on isotopic purity, detailed experimental methodologies for its determination, and visual workflows to illustrate these processes.
Data on Isotopic Purity
This compound is commercially available from various suppliers and is primarily used as an internal standard in quantitative analyses, such as mass spectrometry-based assays. The isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of such applications.
Based on publicly available data from suppliers, the isotopic purity of this compound is consistently reported to be high. A summary of this information is presented in the table below.
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical[1] |
| Isotopic Purity | >99% deuterated forms (d1-d4) | Biomol[2] |
| Chemical Purity (HPLC) | >95% | LGC Standards[3][4][5] |
It is important to note that "≥99% deuterated forms (d1-d4)" indicates that the sum of all deuterated species (from one to four deuterium atoms) constitutes at least 99% of the compound. For lot-specific and more detailed quantitative data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is typically performed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative information about the distribution of isotopes within the molecule.
Mass Spectrometry-Based Protocol
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound by differentiating between its various isotopologues (molecules with different isotopic compositions).
Objective: To quantify the percentage of this compound molecules that are fully deuterated (d4) and to determine the distribution of other isotopologues (d0, d1, d2, d3).
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration appropriate for the mass spectrometer being used.
-
Prepare a series of dilutions if necessary to ensure the signal intensity is within the linear range of the detector.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for large molecules like Caspofungin.
-
Analysis Mode: Perform a full scan in positive ion mode to observe the protonated molecular ions [M+H]+.
-
Mass Range: Set the mass range to encompass the expected m/z values for all isotopologues of Caspofungin.
-
Resolution: Ensure the instrument is calibrated and operating at a high resolution to separate the isotopic peaks, which are very close in mass.
-
-
Data Acquisition:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the full scan mass spectrum, ensuring sufficient signal-to-noise ratio for accurate peak intensity measurement.
-
-
Data Analysis:
-
Identify the cluster of peaks corresponding to the different isotopologues of this compound.
-
Measure the intensity (peak area) of each isotopic peak (d0, d1, d2, d3, d4).
-
Correct the measured intensities for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1 and M+2 peaks.
-
Calculate the percentage of each isotopologue relative to the total intensity of all isotopologues. The isotopic purity is typically reported as the percentage of the desired deuterated species.
-
The following diagram illustrates the general workflow for determining isotopic purity using mass spectrometry.
NMR Spectroscopy-Based Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine isotopic purity, particularly by comparing the integrals of signals from the deuterated and non-deuterated positions.
Objective: To confirm the position of deuterium labeling and to quantify the isotopic enrichment at the labeled sites.
Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound and a suitable internal standard (with a known concentration and a signal in a clear region of the spectrum) and dissolve them in an appropriate deuterated NMR solvent (e.g., DMSO-d6).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Nucleus: Acquire a ¹H (proton) NMR spectrum.
-
Parameters: Use a quantitative NMR (qNMR) pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals for accurate integration.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal corresponding to the protons at the position of deuteration in the non-deuterated species (if observable).
-
Integrate a well-resolved signal from a non-deuterated part of the Caspofungin molecule and the signal from the internal standard.
-
The isotopic purity can be calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of a signal from a fully protonated position in the molecule.
-
The following diagram illustrates the general workflow for determining isotopic purity using NMR spectroscopy.
Conclusion
The isotopic purity of this compound is a critical quality attribute, and available data indicates a high level of deuteration (≥99%). The determination of this parameter relies on sophisticated analytical techniques such as high-resolution mass spectrometry and quantitative NMR spectroscopy. The experimental protocols outlined in this guide provide a framework for the accurate assessment of the isotopic enrichment of this compound and other deuterated compounds, ensuring their suitability for use in sensitive research and development applications. For the most accurate and specific data, users should always refer to the Certificate of Analysis provided by the supplier for the specific lot of material being used.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 3. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to Caspofungin-d4: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a comprehensive understanding of this stable isotope-labeled internal standard.
Chemical Structure of this compound
This compound is a semi-synthetic lipopeptide and a member of the echinocandin class of antifungal drugs.[1] It is a deuterated form of Caspofungin, specifically labeled with four deuterium atoms on the ethylamino side chain. This isotopic labeling makes it an ideal internal standard for the quantification of Caspofungin in biological matrices using mass spectrometry-based assays.[2]
The formal name for this compound diacetate is 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0, diacetate.[2]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of this compound diacetate.
| Property | Value | Reference |
| Molecular Formula | C52H84D4N10O15 • 2C2H4O2 | [2] |
| Formula Weight | 1217.5 g/mol | [2] |
| Purity | ≥99% deuterated forms (d1-d4) | [2] |
| Appearance | A solid | [2] |
| Solubility | Slightly soluble in methanol and water (with heating) | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years | [2] |
Synthesis Pathway of Caspofungin
Caspofungin is prepared via a semi-synthetic route starting from pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis.[3] The synthesis of Caspofungin from pneumocandin B0 is a three-step process that involves the stereoselective formation of a phenylthioaminal, a chemoselective borane reduction of a primary amide, and a stereoselective substitution with ethylenediamine.[3][4] The synthesis of the deuterated analog, this compound, would follow a similar pathway, utilizing deuterated ethylenediamine in the final step.
The overall synthesis pathway is depicted in the following diagram:
Caption: Semi-synthesis of Caspofungin and this compound from Pneumocandin B0.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of Caspofungin from pneumocandin B0. The synthesis of this compound would require the substitution of ethylenediamine with its deuterated counterpart in the final step.
Step 1: Formation of the Phenylthioaminal Intermediate
This step involves the reaction of the hemiaminal moiety of pneumocandin B0 with thiophenol under acidic conditions to stereoselectively form a phenylthioaminal intermediate.[3]
Protocol:
-
Dissolve pneumocandin B0 in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add thiophenol to the solution.
-
Introduce an acid catalyst (e.g., a sulfonic acid resin) to the reaction mixture.
-
Stir the reaction at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Purify the resulting phenylthioaminal intermediate using chromatographic techniques.
Step 2: Chemoselective Reduction of the Primary Amide
This step involves the selective reduction of the primary amide in the presence of other amide functionalities within the molecule using a borane reagent.[3]
Protocol:
-
Dissolve the phenylthioaminal intermediate in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -10 to 0 °C).[5]
-
Slowly add a borane reducing agent (e.g., borane-tetrahydrofuran complex) to the reaction mixture.
-
Maintain the reaction at a low temperature and monitor its progress by HPLC.
-
Once the reaction is complete, quench the excess borane by the careful addition of a suitable reagent (e.g., methanol).
-
Work up the reaction mixture to isolate the reduced amide intermediate.
Step 3: Synthesis of Caspofungin (or this compound)
The final step is the stereoselective substitution of the phenylthio group with ethylenediamine (or ethylenediamine-d4 for the synthesis of this compound) to yield the final product.[3]
Protocol:
-
Dissolve the reduced amide intermediate in a suitable solvent.
-
Add an excess of ethylenediamine (or ethylenediamine-d4).
-
Heat the reaction mixture to facilitate the substitution reaction.
-
Monitor the formation of Caspofungin (or this compound) by HPLC.
-
Upon completion, cool the reaction mixture and purify the final product using preparative chromatography.
-
The final product can be isolated as its acetate salt by precipitation from a solution containing acetic acid.
Mechanism of Action
Caspofungin, and by extension this compound, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6] This inhibition is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[6] Since mammalian cells lack a cell wall and this specific enzyme, Caspofungin exhibits selective toxicity towards fungal cells.
The following diagram illustrates the mechanism of action of Caspofungin.
Caption: Mechanism of action of Caspofungin.
References
- 1. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (caspofungin acetate) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of Deuterated Caspofungin
Disclaimer: As of late 2025, publicly available scientific literature, clinical trial data, and patent databases do not contain specific experimental data on the mechanism of action, pharmacokinetics, or antifungal activity of deuterated caspofungin as a therapeutic agent. This guide provides a comprehensive overview of the well-established mechanism of action of caspofungin. It further elaborates on the principles of drug deuteration and presents a theoretical framework for how these principles might apply to caspofungin, a discussion that remains hypothetical pending future research.
Executive Summary
Caspofungin is a semisynthetic lipopeptide antifungal agent and the first approved member of the echinocandin class.[1] Its unique mechanism of action, targeting the fungal cell wall, provides a significant therapeutic advantage, particularly against infections caused by Candida and Aspergillus species.[2] The core of its antifungal activity lies in the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, an essential component for maintaining the structural integrity of the fungal cell wall.[3] This enzyme is absent in mammalian cells, contributing to caspofungin's favorable safety profile.[3] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, is a pharmaceutical strategy to enhance the metabolic stability of drugs. While no specific data exists for deuterated caspofungin, this guide will explore the potential implications of such a modification based on established principles of the kinetic isotope effect.
Mechanism of Action of Caspofungin
The primary molecular target of caspofungin is the enzyme β-(1,3)-D-glucan synthase.[3] This enzyme is a transmembrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes a major structural component of the cell wall in many pathogenic fungi.[1]
Inhibition of β-(1,3)-D-Glucan Synthase
Caspofungin acts as a noncompetitive inhibitor of the FKS1 subunit of the β-(1,3)-D-glucan synthase complex.[4] This inhibition disrupts the formation of glucan polymers, leading to a significant reduction in the structural integrity of the fungal cell wall.[1] The consequences of this inhibition are profound, resulting in osmotic instability and ultimately, cell death in susceptible fungi.[5]
The effect of caspofungin is fungicidal against most Candida species and fungistatic against Aspergillus species.[3] This difference in activity is attributed to the varying reliance of these fungi on β-(1,3)-D-glucan for their structural integrity and growth processes.
Quantitative Data Summary
The in vitro activity of caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
In Vitro Susceptibility of Fungal Pathogens to Caspofungin
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| Candida spp. (all) | 0.5 | 1.0 - 2.0 | 0.008 - 4 |
| Aspergillus spp. | - | - | - |
| Rhizopus oryzae | >16 | >16 | >16 |
Data compiled from multiple sources.[6][7] Note: MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the specific isolates tested.
Pharmacokinetic Parameters of Caspofungin in Healthy Adults
| Parameter | Value |
| Protein Binding | ~97% (primarily albumin) |
| Distribution | 92% tissue distribution within 36-48 hours |
| Metabolism | Slow hepatic metabolism via hydrolysis and N-acetylation |
| Elimination Half-life (β-phase) | 9 - 11 hours |
| Plasma Clearance | 10 - 12 mL/min |
Data compiled from multiple sources.[1][8][9][10][11]
The Potential Role of Deuteration
Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. The replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.
Theoretical Impact of Deuteration on Caspofungin
Caspofungin undergoes slow metabolism in the liver through hydrolysis and N-acetylation.[3] While it is not a major substrate for the cytochrome P450 system, altering its metabolic stability through deuteration could have several potential benefits:
-
Increased Half-Life: By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolism could be slowed, potentially leading to a longer elimination half-life.
-
Reduced Dosing Frequency: An extended half-life might allow for less frequent dosing, improving patient convenience and adherence.
-
Improved Therapeutic Index: By potentially reducing the formation of certain metabolites, deuteration could lead to an improved safety and tolerability profile.
It is important to reiterate that these potential advantages are theoretical and would require extensive preclinical and clinical studies to be validated for a deuterated version of caspofungin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of antifungal agents like caspofungin.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3/M38-A2)
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.[5]
-
Preparation of Caspofungin Stock Solution: A stock solution of caspofungin is prepared at a concentration of 1280 µg/mL by dissolving the reference powder in a minimal amount of dimethyl sulfoxide (DMSO) and then diluting with sterile distilled water. Aliquots are stored at -70°C.
-
Preparation of Microtiter Plates: Serial twofold dilutions of caspofungin are prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates. Final drug concentrations typically range from 0.008 to 16 µg/mL.
-
Inoculum Preparation:
-
Yeasts (Candida spp.): A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Filamentous Fungi (Aspergillus spp.): Conidia are harvested from a culture grown on potato dextrose agar. The conidial suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of caspofungin that causes a prominent inhibition of growth compared to the drug-free growth control well.[6]
Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory activity of a compound on the target enzyme.
-
Preparation of Microsomal Fractions: Fungal cells are grown to mid-log phase, harvested, and spheroplasted. The spheroplasts are lysed, and the microsomal fraction containing the membrane-bound glucan synthase is isolated by differential centrifugation.
-
Enzyme Reaction: The microsomal fraction is incubated with the substrate UDP-[¹⁴C]-glucose in a reaction buffer, along with varying concentrations of caspofungin or a control.
-
Quantification of Glucan Synthesis: The reaction is stopped, and the radiolabeled glucan product is precipitated and collected on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of glucan synthase activity is calculated for each caspofungin concentration, and the IC₅₀ (the concentration that inhibits 50% of enzyme activity) is determined.[7]
Conclusion
Caspofungin's established mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, remains a cornerstone of its efficacy as an antifungal agent. This targeted approach ensures potent activity against susceptible fungi while maintaining a high degree of safety in humans. The concept of deuterating caspofungin presents an intriguing avenue for potentially enhancing its pharmacokinetic properties, which could translate to improved clinical utility. However, in the absence of empirical data, the specific effects of deuteration on the mechanism of action, efficacy, and safety of caspofungin remain speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate the true potential of a deuterated caspofungin analogue.
References
- 1. Caspofungin: the first agent available in the echinocandin class of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin: the first in a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspofungin Inhibits Rhizopus oryzae 1,3-β-d-Glucan Synthase, Lowers Burden in Brain Measured by Quantitative PCR, and Improves Survival at a Low but Not a High Dose during Murine Disseminated Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. jwatch.org [jwatch.org]
- 10. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Caspofungin and Dose Simulations in Heart Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Caspofungin-d4: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Caspofungin-d4 is the deuterated analogue of Caspofungin, a potent antifungal agent belonging to the echinocandin class of drugs. Caspofungin revolutionized the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its unique mechanism of action, targeting the fungal cell wall, provides a significant advantage over other antifungal agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis and characterization, and its critical application as an internal standard in pharmacokinetic and bioequivalence studies.
Physical and Chemical Properties
This compound is a complex lipopeptide, and its physical and chemical properties are crucial for its handling, formulation, and analytical method development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ | [1][2] |
| Formula Weight | 1217.5 g/mol (as diacetate salt) | [1][2] |
| CAS Number | 1131958-73-0 | [3] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in methanol and water (with heating) | [1] |
| Storage | -20°C | [4][5] |
| Purity | >99% deuterated forms (d₁-d₄) | [1][2] |
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Caspofungin exerts its antifungal activity by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective toxicity.[7][8][9] The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[10]
The β-(1,3)-D-glucan synthesis pathway is a fundamental process for fungal cell wall construction. The key steps are outlined in the signaling pathway diagram below.
References
- 1. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Caspofungin-d4 in Common Laboratory Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Caspofungin-d4, a deuterated analog of the antifungal drug Caspofungin. Given that this compound is primarily used as an internal standard for the quantification of Caspofungin by GC- or LC-MS, its solubility characteristics are critical for the preparation of stock solutions and standards in analytical and research settings.[1] This document compiles available solubility data, outlines the standard experimental protocols for its determination, and illustrates the parent compound's mechanism of action.
Physicochemical Properties of this compound (Acetate)
This compound is the deuterated form of Caspofungin, an echinocandin antifungal agent.[2] The acetate salt is a common formulation.
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ ⋅ 2C₂H₄O₂ | [1][3] |
| Formula Weight | 1217.5 g/mol | [1] |
| Purity | >99% deuterated forms (d₁-d₄) | [1] |
| Appearance | A solid | [1] |
Solubility Data
Quantitative solubility data for this compound is not widely published. However, the solubility of its non-deuterated counterpart, Caspofungin acetate, is well-documented and serves as a reliable proxy due to their structural similarity. Deuterium substitution has a minimal effect on physicochemical properties like solubility.
The following table summarizes the solubility of Caspofungin (as the acetate or diacetate salt) in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Notes | Source |
| DMSO (Dimethyl sulfoxide) | ~25 | - | [4][5] |
| Ethanol | ~20 | - | [4][5] |
| DMF (Dimethylformamide) | ~20 | - | [4][5] |
| Water | 10 | Freely soluble | [5][6] |
| Methanol | Soluble | Freely soluble | [5][6] |
| PBS (pH 7.2) | ~3 | - | [4] |
Qualitative Solubility Descriptions:
-
This compound (acetate): Slightly soluble in methanol and slightly soluble in heated water.[1][7]
-
Caspofungin (acetate): Slightly soluble in ethanol.[6]
Mechanism of Action of Caspofungin
Caspofungin exerts its antifungal effect by inhibiting a key enzyme in the fungal cell wall synthesis pathway. This mechanism is highly specific to fungi as the target enzyme is absent in mammalian cells.[8][9]
-
Target: The primary target is the enzyme β-(1,3)-D-glucan synthase.[8][10]
-
Action: Caspofungin non-competitively inhibits this enzyme, preventing the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[8][9][10]
-
Result: The depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungal cell susceptible to osmotic stress, which ultimately leads to cell lysis and death.[10] This activity is fungicidal against Candida species and fungistatic against Aspergillus species.[9][10]
Caption: Mechanism of action of Caspofungin targeting fungal cell wall synthesis.
Experimental Protocols for Solubility Determination
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[11][12] This protocol is a foundational technique in pharmaceutical research.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound solid
-
Solvent of interest (e.g., DMSO, Ethanol, Water)
-
Sealed glass vials
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated analytical balance
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that equilibrium can be reached with the undissolved solute.[11]
-
Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[11] The time required may vary depending on the compound and solvent system.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter that does not absorb the solute.[11][12]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly HPLC.[11] A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[11]
Caption: Generalized workflow for the shake-flask solubility determination method.
References
- 1. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Caspofungin Diacetate - LKT Labs [lktlabs.com]
- 6. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Commercial Suppliers and Technical Applications of Caspofungin-d4 for Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a potent antifungal agent belonging to the echinocandin class of drugs. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a structure not present in mammalian cells. This selective action makes it an effective and valuable therapeutic agent for treating a variety of fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] For researchers, the deuterated analog, Caspofungin-d4, serves as an invaluable tool, primarily as an internal standard in pharmacokinetic and pharmacodynamic studies to ensure the accuracy and reliability of quantitative analyses. This guide provides a comprehensive overview of commercial suppliers of this compound, its technical specifications, and detailed methodologies for its application in research settings.
Commercial Suppliers of this compound
For research and development purposes, several reputable suppliers offer high-purity this compound. The following table summarizes key information from some of the prominent commercial vendors.
| Supplier | Product Name | Catalog Number/Synonyms | Purity | Isotopic Enrichment | Format | Storage |
| MedchemExpress | This compound | HY-17006S | >98% | Not Specified | Lyophilized | -20°C |
| Cayman Chemical | This compound (acetate) | 15924 | ≥98% | ≥99% deuterated forms (d1-d4) | Solid | -20°C |
| Sussex Research | This compound Acetate | SI030050 | >95% (HPLC) | >95% | Solid | -20°C |
Technical Data and Specifications
This compound is a deuterium-labeled version of Caspofungin, intended for use as an internal standard for the quantification of Caspofungin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
| Parameter | Value |
| Chemical Formula | C₅₂H₈₄D₄N₁₀O₁₅ (acetate salt may vary) |
| Molecular Weight | ~1157.39 g/mol (as acetate) |
| CAS Number | 1131958-73-0 |
| Solubility | Soluble in DMSO and Methanol |
| Appearance | White to off-white solid |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Caspofungin exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into long β-(1,3)-D-glucan chains, which form the structural backbone of the cell wall. By inhibiting this enzyme, Caspofungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[2]
Experimental Protocols: Quantification of Caspofungin using this compound by LC-MS/MS
The following provides a generalized, yet detailed, methodology for the quantification of Caspofungin in biological matrices, such as plasma, using this compound as an internal standard (IS). This protocol is a composite of best practices and common procedures found in the scientific literature.[4]
Materials and Reagents
-
Caspofungin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma)
Preparation of Stock and Working Solutions
-
Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve Caspofungin in a known volume of a suitable solvent (e.g., 50:50 ACN:water) to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Caspofungin stock solution.
-
Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in the appropriate solvent to create a series of working solutions for calibration standards and quality controls (QCs). A typical working concentration for the this compound IS is 1 µg/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table outlines typical LC-MS/MS parameters for the analysis of Caspofungin.
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Caspofungin: m/z 547.3 -> [Product Ion] this compound: m/z 549.3 -> [Product Ion] |
| Collision Energy | Optimized for specific instrument and transitions |
Note: The exact m/z values for precursor and product ions may vary slightly depending on the instrument and adducts formed. It is crucial to optimize these parameters on the specific instrument being used.
Calibration Curve and Quality Controls
Prepare a calibration curve by spiking blank biological matrix with known concentrations of Caspofungin. A typical range might be from 10 ng/mL to 5000 ng/mL. Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.
Conclusion
This compound is an essential tool for researchers engaged in the development and study of antifungal therapies. Its use as an internal standard in LC-MS/MS and other quantitative methods allows for precise and accurate determination of Caspofungin concentrations in various biological matrices. This guide provides a foundational understanding of the commercial availability of this compound, its mechanism of action, and a detailed, generalized protocol for its application in a research setting. By utilizing the information presented, researchers can confidently source and apply this critical reagent in their studies, contributing to the advancement of antifungal drug development.
References
Technical Guide: Deuterium Labeling Position in Caspofungin-d4
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the deuterium labeling in Caspofungin-d4, a crucial internal standard for the quantification of the antifungal drug Caspofungin. This document outlines the precise location of the deuterium atoms, presents relevant quantitative data, and discusses plausible experimental approaches for its synthesis and characterization.
Introduction to Caspofungin
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][2] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][2] Caspofungin is effective against a range of fungal pathogens, including Candida and Aspergillus species.[1] Due to its clinical significance, accurate quantification in biological matrices is paramount, necessitating the use of stable isotope-labeled internal standards like this compound in mass spectrometry-based assays.[3]
Position of Deuterium Labeling
The deuterium atoms in this compound are strategically placed on the ethylamino side chain. Specifically, all four hydrogen atoms on the two carbon atoms of the ethyl group are substituted with deuterium.
The formal chemical name for this compound is: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0.[3][4]
This specific labeling on a part of the molecule less susceptible to metabolic alteration ensures that the deuterated standard co-elutes with the unlabeled drug and exhibits similar ionization efficiency in mass spectrometry, while being clearly distinguishable by its mass-to-charge ratio.
Quantitative Data
The following table summarizes the key quantitative specifications for commercially available this compound (acetate salt).
| Parameter | Value | Reference |
| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ • 2C₂H₄O₂ | [3] |
| Formula Weight | 1217.5 g/mol | [3] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [3][4] |
| Chemical Purity | >95% (HPLC) | [5] |
Visualization of Deuterium Labeling
The following diagram illustrates the chemical structure of Caspofungin, with the positions of the four deuterium atoms in this compound highlighted.
Caption: Structure of Caspofungin with Deuterium Labeling on the Ethylamino Side Chain.
Note: Due to the complexity of rendering a full chemical structure in DOT language that is both accurate and clear, the above diagram provides a simplified representation focusing on the labeled portion of the molecule. A full structural image would be necessary for complete chemical detail.
Experimental Protocols
While the precise, proprietary synthesis protocol for commercially available this compound is not publicly disclosed, a general methodology can be inferred from standard organic synthesis and deuterium labeling techniques.
General Synthesis Workflow
The synthesis would likely involve the coupling of a deuterated building block to an advanced intermediate of the Caspofungin core structure.
Caption: Plausible synthetic workflow for this compound.
Preparation of the Deuterated Building Block
The key step is the synthesis of the deuterated ethylamine moiety. One plausible route involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of aminoacetonitrile with a deuterium-donating reducing agent or catalytic deuterogenation.
A general procedure for similar transformations could be:
-
Precursor Synthesis: Preparation of a suitable precursor like N-protected aminoacetonitrile.
-
Reductive Deuteration: The precursor is subjected to reduction in the presence of a deuterium source. This could involve:
-
Catalytic deuteration using deuterium gas (D₂) and a catalyst such as Palladium on carbon (Pd/C).
-
Reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
-
-
Work-up and Purification: Standard organic chemistry procedures to isolate and purify the deuterated amine building block.
Coupling and Final Synthesis Steps
The deuterated ethylamine building block, likely with appropriate protecting groups, would then be coupled to the main Caspofungin cyclic peptide core. The synthesis of the Caspofungin core itself is a complex multi-step process. The final steps would involve the removal of all protecting groups and subsequent purification of the final this compound product, typically by preparative high-performance liquid chromatography (HPLC).
Analytical Characterization
Confirmation of the deuterium labeling position and isotopic purity would be achieved through a combination of analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the correct mass of the deuterated molecule and provide information on the isotopic distribution (d₀ to d₄).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals in the proton NMR spectrum corresponding to the ethyl group would confirm the successful replacement of protons with deuterium.
-
²H NMR: The presence of a signal in the deuterium NMR spectrum would directly show the location of the deuterium atoms.
-
¹³C NMR: The carbon signals for the deuterated ethyl group would show characteristic splitting patterns (due to C-D coupling) and potentially a slight isotopic shift.
-
Conclusion
This compound is a critical analytical tool where the four deuterium atoms are located on the ethyl group of the ethylamino side chain. This specific labeling provides a stable and reliable internal standard for the accurate quantification of Caspofungin in various research and clinical settings. While the exact synthetic protocol is proprietary, the preparation can be conceptualized through established methods of peptide synthesis and deuterium labeling, with rigorous analytical characterization ensuring the quality of the final product.
References
- 1. A Solid-State Deuterium NMR and SFG Study of the Side Chain Dynamics of Peptides Adsorbed onto Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Characterization of a Disordered Peptide Using In-Droplet Hydrogen/Deuterium Exchange Mass Spectrometry and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwb.gov.in [hwb.gov.in]
- 5. US6469214B2 - Process for the preparation of ethanolamines - Google Patents [patents.google.com]
Unraveling the Molecular Fragmentation of Caspofungin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. Understanding the fragmentation behavior of this internal standard is critical for the development and validation of robust bioanalytical methods essential in preclinical and clinical drug development. This document outlines a plausible fragmentation pathway, presents quantitative data in a structured format, details a typical experimental protocol, and provides a visual representation of the fragmentation cascade.
Introduction to Caspofungin and its Deuterated Analog
Caspofungin is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs.[1][2] It exerts its therapeutic effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][3][4] this compound, where four hydrogen atoms have been replaced by deuterium, is commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. Its chemical structure is provided in Figure 1. The inclusion of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Figure 1. Chemical Structure of Caspofungin
References
A Deep Dive into the Pharmacokinetics of Caspofungin and the Role of Deuterated Analogs in its Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Caspofungin, a first-in-class echinocandin antifungal agent. It further details the critical role of its deuterated analog, Caspofungin-d4, as an internal standard in the bioanalytical methods essential for precise pharmacokinetic characterization. This document synthesizes key data, outlines experimental methodologies, and presents visual representations of metabolic pathways and analytical workflows to support advanced research and development in antifungal therapies.
Executive Summary
Caspofungin is a potent antifungal agent that functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3][4][5][6] Its pharmacokinetic profile is characterized by intravenous administration, high protein binding, and a distribution-driven clearance.[1][7] Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The accurate measurement of Caspofungin concentrations in biological matrices is heavily reliant on robust bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the use of a stable isotope-labeled internal standard like this compound is indispensable for achieving high precision and accuracy.[8][9] This guide will explore the pharmacokinetics of Caspofungin and the integral function of this compound in its quantitative analysis.
Pharmacokinetic Profile of Caspofungin
Caspofungin is administered intravenously due to its poor oral bioavailability.[1][7] Following administration, it exhibits a polyphasic elimination from plasma.[1][7]
Table 1: Summary of Caspofungin Pharmacokinetic Parameters in Healthy Adult Men
| Parameter | Value | Reference |
| Administration Route | Intravenous Infusion (1-hour) | [1] |
| β-phase Half-life (t½) | 9 to 10 hours | [1] |
| Plasma Clearance (CL) | 10 to 12 mL/min | [1] |
| Renal Clearance of Unchanged Drug | ~2% of dose | [1] |
| Protein Binding | ~97% (primarily to albumin) | [7] |
Data represents typical values observed in healthy adult male subjects.
Table 2: Caspofungin Pharmacokinetic Parameters in ICU Patients (Day 3 of Treatment)
| Parameter | Median (IQR) | Reference |
| AUC₀₋₂₄ (mg·h/L) | 88.7 (72.2–97.5) | [10][11] |
| Cₘᵢₙ (mg/L) | 2.15 (1.40–2.48) | [10][11] |
| Cₘₐₓ (mg/L) | 7.51 (6.05–8.17) | [10][11] |
| Volume of Distribution (V) (L) | 7.72 (6.12–9.01) | [10][11] |
| Clearance (CL) (L/h) | 0.57 (0.54–0.77) | [10][11] |
Data from ICU patients receiving a 70 mg loading dose followed by 50 mg daily.[10][11]
Mechanism of Action of Caspofungin
Caspofungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[3][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[4][6] The disruption of cell wall integrity leads to osmotic instability and ultimately cell death.[5] Mammalian cells lack a cell wall and β-(1,3)-D-glucan, contributing to the selective toxicity of Caspofungin.
Caption: Mechanism of action of Caspofungin.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled version of the analyte, in this case, this compound.
This compound is structurally identical to Caspofungin, except that four hydrogen atoms have been replaced by deuterium atoms.[9] This results in a molecule that has the same physicochemical properties (e.g., polarity, ionization efficiency, and chromatographic retention time) as Caspofungin but a different mass-to-charge ratio (m/z).
The use of this compound as an IS corrects for variability in the analytical process, including:
-
Sample Preparation: Losses during extraction and protein precipitation.
-
Instrumental Analysis: Fluctuations in injection volume and mass spectrometer response.
By adding a known amount of this compound to each sample, the ratio of the analyte signal to the IS signal can be used to calculate the concentration of Caspofungin, thereby improving the reliability of the results.
Experimental Protocols for Pharmacokinetic Analysis
The determination of Caspofungin's pharmacokinetic profile involves a series of well-defined steps, from sample collection to data analysis.
Study Design and Sample Collection
-
Administration: Caspofungin is administered as a 1-hour intravenous infusion.[1]
-
Biological Samples: Serial blood samples are collected at predefined time points post-infusion. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[12]
-
Internal Standard Addition: A precise volume of this compound solution is added to each plasma sample before processing.
Sample Preparation: Protein Precipitation
A common method for extracting Caspofungin and its internal standard from plasma is protein precipitation.
-
To 100 µL of plasma containing this compound, add acetonitrile to precipitate proteins.[8]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[8]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying Caspofungin in biological matrices.
-
Chromatography: The sample extract is injected into a high-performance liquid chromatography (HPLC) system. A C8 or C18 analytical column is typically used to separate Caspofungin from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions of Caspofungin and this compound.[8]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Caspofungin and this compound to ensure selectivity and sensitivity.[8]
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of Caspofungin to the peak area of this compound against known concentrations of Caspofungin. The concentration of Caspofungin in the unknown samples is then determined from this curve.
Caption: Experimental workflow for Caspofungin pharmacokinetic analysis.
Conclusion
The pharmacokinetic profile of Caspofungin is well-characterized, supporting its clinical use in treating invasive fungal infections. The development and application of robust bioanalytical methods are fundamental to these characterizations. This compound, as a stable isotope-labeled internal standard, is a critical component of the gold-standard LC-MS/MS methodology, ensuring the high-quality data necessary for pharmacokinetic modeling, dose optimization, and ultimately, improved patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working with this important antifungal agent.
References
- 1. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. Caspofungin: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspofungin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. litfl.com [litfl.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of caspofungin in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Quantification of Caspofungin in Human Plasma using Caspofungin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Caspofungin is a broad-spectrum antifungal agent from the echinocandin class, primarily used in the treatment of invasive fungal infections. Therapeutic drug monitoring (TDM) of Caspofungin can be beneficial in optimizing treatment efficacy and minimizing toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Caspofungin in human plasma. The method utilizes a stable isotope-labeled internal standard, Caspofungin-d4, to ensure high accuracy and precision. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput clinical research and pharmacokinetic studies.
Principle of the Method
The accurate quantification of an analyte in a complex biological matrix like plasma can be challenging due to variations in sample preparation and instrument response. The use of an internal standard (IS) that behaves similarly to the analyte of interest throughout the entire analytical process is crucial for correcting these variations. A stable isotope-labeled internal standard, such as this compound, is the gold standard as its physicochemical properties are nearly identical to the analyte, Caspofungin. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved.
Caption: The role of an internal standard in correcting for variability.
Experimental Protocols
Materials and Reagents
-
Caspofungin acetate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
A validated UPLC-MS/MS system, such as a Waters Acquity UPLC coupled to a Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve Caspofungin acetate in LC-MS grade water to obtain a final concentration of 1 mg/mL of the free base.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Caspofungin Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.
Sample Preparation
A protein precipitation method is used for the extraction of Caspofungin and this compound from plasma samples.[1][2][3]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography
| Parameter | Value |
| Column | C8 or C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The [M+2H]2+ precursor ion is often monitored for Caspofungin.[2][3] this compound will have a +2 m/z shift for the precursor ion due to the addition of 4 deuterons. Product ions can be selected based on fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Caspofungin | 547.3 | 137.1 |
| This compound (IS) | 549.3 | 137.1 (or other stable fragment) |
Method Validation Summary
The method was validated according to the FDA guidelines for bioanalytical method validation.[4] The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.05 - 20 µg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | < 15 | 90 - 110 | < 15 | 90 - 110 |
| Low | 0.15 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Mid | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High | 15 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Caspofungin | > 85% | 90 - 110% |
| This compound (IS) | > 85% | 90 - 110% |
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Caspofungin in human plasma using this compound as an internal standard. The described LC-MS/MS method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. The use of a stable isotope-labeled internal standard ensures reliable and robust quantification, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic research of Caspofungin.
References
- 1. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Quantitative Analysis of Caspofungin in Human Plasma using LC-MS/MS with Caspofungin-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of caspofungin in human plasma. The protocol utilizes a simple and rapid protein precipitation extraction procedure and incorporates Caspofungin-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of caspofungin concentrations in a biological matrix.
Introduction
Caspofungin is a broad-spectrum antifungal agent from the echinocandin class, effective against invasive candidiasis and aspergillosis.[1][2] It acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] Accurate determination of caspofungin concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic regimens in critically ill patients.[1][2] This protocol describes a validated LC-MS/MS method employing this compound as an internal standard to provide reliable and reproducible quantification of caspofungin in human plasma.
Experimental
Materials and Reagents
-
Caspofungin acetate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Stock and Working Solutions
Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve caspofungin acetate in ultrapure water to a final concentration of 1 mg/mL.[4] Store the stock solution at -80°C.[4]
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL. Store the stock solution at -20°C.
Working Solutions: Prepare working solutions of caspofungin by serial dilution of the stock solution with ultrapure water to create calibration standards and quality control (QC) samples. Prepare the IS working solution by diluting the IS stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (standards, QCs, or unknown samples) into the corresponding labeled tubes.[1][2]
-
Add 200 µL of the IS working solution (1 µg/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C8, 2.1 x 30 mm, 3.5 µm[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Caspofungin Transition | m/z 547.3 → 137.1[1][2] |
| This compound Transition | m/z 547.8 → specific product ion* |
*Note: The specific product ion for this compound should be determined by direct infusion to ensure optimal sensitivity and specificity. Based on the literature for a similar internal standard, a transition to m/z 62.2 could be a starting point for optimization.[1][2]
Quantitative Data Summary
The following tables summarize typical validation parameters for a caspofungin bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.04 - 20 µg/mL[1][2] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 0.12 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 1.6 | < 8% | ± 8% | < 8% | ± 8% |
| High | 16 | < 8% | ± 8% | < 8% | ± 8% |
Data presented are representative values from published methods.[1][2]
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Mean Extraction Recovery | ~90%[1][2] |
| Matrix Effect | Minimal to no significant ion suppression or enhancement observed |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of caspofungin in plasma.
Signaling Pathway Diagram
Not applicable for this analytical protocol.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of caspofungin in human plasma. The use of a stable isotope-labeled internal standard, this compound, and a straightforward protein precipitation protocol ensures high accuracy and precision, making it a valuable tool for researchers and drug development professionals.
References
- 1. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspofungin-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Caspofungin-d4 for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer comprehensive methodologies for various extraction techniques, supported by quantitative data and visual workflows to ensure accurate and reproducible results in a research and development setting.
Introduction
Caspofungin is an echinocandin antifungal agent used in the treatment of invasive fungal infections. Quantitative analysis of Caspofungin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This compound, a deuterated analog, is commonly used as an internal standard (IS) to ensure accuracy and precision in bioanalytical methods[1]. Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method.
A significant challenge in the analysis of Caspofungin is its propensity to adsorb to glass and plastic surfaces, which can lead to variability and poor recovery[2][3][4]. Therefore, careful selection of sample preparation techniques and materials is essential. The most common techniques employed for Caspofungin extraction from biological matrices such as plasma, blood, and aqueous humor include protein precipitation (PPT), solid-phase extraction (SPE), and column-switching high-performance liquid chromatography (HPLC)[2][5][6].
Sample Preparation Techniques
This section details the most effective and widely used sample preparation techniques for the analysis of this compound.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and blood. Acetonitrile is a commonly used solvent for this purpose[2][3][4].
Quantitative Data Summary: Protein Precipitation
| Parameter | Matrix | Value | Reference |
| Recovery | Plasma | 90 ± 3% | [2][3] |
| Recovery | Human Microdialysates | 81-89% (with 1-propanol) | [7] |
| Lower Limit of Quantification (LLOQ) | Plasma | 0.04 µg/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | Human Microdialysates | 0.07 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | Aqueous Humor | 10 ng/mL | [4] |
| Inter-day Accuracy | Plasma | 102.5 ± 2.4% | [2][3] |
| Intra-day Accuracy | Plasma | 96.1 ± 2.2% | [2][3] |
| Inter-day Precision | Plasma | 6.3 ± 1.8% | [2][3] |
| Intra-day Precision | Plasma | 7.9 ± 3.2% | [2][3] |
Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol is adapted from a validated LC-MS/MS method for the quantification of Caspofungin in clinical plasma samples[2][3].
Materials:
-
Plasma sample containing Caspofungin and this compound (IS)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (this compound) solution to the plasma sample.
-
Add a specific volume of acetonitrile to precipitate the proteins. A common ratio is 3:1 (ACN:plasma, v/v). For 100 µL of plasma, add 300 µL of ACN.
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary[2][3].
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation Method.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. On-line SPE procedures have been developed for a more convenient and robust workflow[6][8].
Quantitative Data Summary: Solid-Phase Extraction
| Parameter | Matrix | Value | Reference |
| Recovery | Dried Blood Spots | 62.64% to 76.69% | [9] |
| Lower Limit of Quantification (LLOQ) | Dried Blood Spots | 0.2 µg/mL | [9] |
Experimental Protocol: On-line Solid-Phase Extraction
This protocol describes a general on-line SPE procedure coupled with LC-MS/MS[6].
Materials:
-
Plasma sample containing Caspofungin and this compound (IS)
-
Protein precipitation solution (e.g., acetonitrile)
-
On-line SPE cartridge (e.g., C8 or C18)
-
Loading buffer
-
Washing buffer
-
Elution solvent (compatible with the analytical column mobile phase)
-
LC system with a column-switching valve
Procedure:
-
Sample Pre-treatment: Precipitate proteins from the plasma sample as described in the PPT protocol. This is often necessary to prevent clogging of the SPE cartridge.
-
Loading: Inject a specific volume of the pre-treated sample supernatant onto the SPE cartridge using the loading buffer. The analyte and internal standard are retained on the sorbent.
-
Washing: Wash the SPE cartridge with a washing buffer to remove residual matrix components and salts. The washing buffer is typically a weak solvent that does not elute the analytes.
-
Elution: After washing, switch the valve to align the SPE cartridge with the analytical column. The analyte and internal standard are then eluted from the SPE cartridge onto the analytical column using the analytical mobile phase or a strong elution solvent.
-
LC-MS/MS Analysis: The separated analytes are then detected by the mass spectrometer.
Workflow for On-line Solid-Phase Extraction
Caption: Workflow of the On-line Solid-Phase Extraction Method.
Column-Switching HPLC
Column-switching HPLC is an automated on-line sample clean-up technique that utilizes two chromatographic columns. The first column (extraction column) is used for sample clean-up and pre-concentration, while the second column (analytical column) is used for the final separation of the analyte.
Experimental Protocol: Column-Switching HPLC
This protocol is based on a method developed for the determination of Caspofungin in cell culture medium[5].
Materials:
-
Sample (e.g., RPMI-1640 cell culture medium)
-
Extraction column (e.g., C8, 4 x 4 mm, 5 µm)
-
Analytical column (e.g., HSS T3, 4.6 x 100 mm, 5 µm)
-
Mobile Phase A: Aqueous phase, pH 2 (adjusted with TFA)
-
Mobile Phase B: Acetonitrile (ACN)
-
HPLC system with a column-switching valve
Procedure:
-
Extraction Step:
-
Inject 40 µL of the sample onto the C8 extraction column.
-
Use a mobile phase composition of 95:5 (A:B, v/v) at a flow rate of 1 mL/min for 1.25 minutes to wash away interfering components while retaining Caspofungin.
-
-
Elution and Separation Step:
-
After the extraction step, switch the valve to elute the analyte from the extraction column onto the HSS T3 analytical column.
-
Use a mobile phase composition of 60:40 (A:B, v/v) at a flow rate of 0.8 mL/min for the analytical separation.
-
The total chromatographic analysis time is less than 10 minutes.
-
Workflow for Column-Switching HPLC
Caption: Workflow of the Column-Switching HPLC Method.
Important Considerations for Caspofungin Analysis
-
Adsorption: Caspofungin is known to adsorb to glass and plastic surfaces, which can lead to low recovery and poor reproducibility[2][3][10]. To mitigate this, it is recommended to prepare stock solutions in plasma and to silanize glassware[2][5]. The use of organic solvents or adjusting the pH of solutions can also help to minimize adsorption[10].
-
Stability: The stability of Caspofungin in biological samples should be evaluated under different storage conditions (e.g., room temperature, 4°C, -80°C) and after freeze-thaw cycles[3]. Some studies suggest that analysis should be performed immediately after sampling due to the potential for signal loss over time[5].
-
Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.
By following these detailed protocols and considering the key factors affecting Caspofungin analysis, researchers can develop robust and reliable bioanalytical methods for their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. An on-line solid phase extraction procedure for the routine quantification of caspofungin by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-performance liquid chromatography method for the determination of caspofungin with amperometric detection and its application to in vitro microdialysis experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addi.ehu.es [addi.ehu.es]
Application of Caspofungin-d4 in Fungal Cell Wall Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the synthesis of the fungal cell wall, provides a highly specific target that is absent in mammalian cells.[1] This specificity results in a favorable safety profile and makes Caspofungin a valuable tool for studying fungal cell wall biology, stress responses, and for the development of new antifungal therapies. The deuterated analog, Caspofungin-d4, serves as an ideal internal standard in pharmacokinetic and pharmacodynamic (PK/PD) studies due to its similar physicochemical properties to the parent drug but distinct mass, enabling precise quantification by mass spectrometry.
These application notes provide a comprehensive overview of the use of Caspofungin and its deuterated form in fungal cell wall research, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Mechanism of Action and Fungal Cell Wall Stress Response
Caspofungin's primary target is the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall.[1] Inhibition of this enzyme leads to a depletion of β-(1,3)-D-glucan, compromising the structural integrity of the cell wall. This triggers a cascade of cellular stress responses as the fungus attempts to compensate for the damage. The primary signaling pathways activated in response to Caspofungin-induced cell wall stress are the Cell Wall Integrity (CWI) pathway, the Calcineurin pathway, and the High Osmolarity Glycerol (HOG) pathway.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Species to Caspofungin (MIC & IC50)
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Candida albicans | 0.5 | 0.0625 | [2] |
| Candida tropicalis | 0.5 | - | [2] |
| Candida parapsilosis | 1.0 | - | [2] |
| Candida orthopsilosis | 4.0 | - | [2] |
| Aspergillus fumigatus | MEC90: 0.03 | - | |
| Aspergillus flavus | MEC90: 0.015 | - | |
| Aspergillus niger | MEC90: 0.015 | - | |
| Aspergillus terreus | MEC90: 0.03 | - |
Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often used instead of MIC, representing the lowest concentration that leads to the growth of abnormal, branched hyphae.
Table 2: Caspofungin-Induced Changes in Fungal Cell Wall Composition
| Fungal Species | Caspofungin Conc. (µg/mL) | Change in β-1,3-Glucan Content | Change in Chitin Content | Reference |
| Candida albicans | 16.0 | 2.7-fold decrease | 4.0-fold increase | [2] |
| Candida tropicalis | 16.0 | 7.8-fold decrease | 6.6-fold increase | [2] |
| Candida parapsilosis | 16.0 | 3.5-fold decrease | 4.5-fold increase | [2] |
| Candida orthopsilosis | 16.0 | 4.2-fold decrease | 5.2-fold increase | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of Caspofungin
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
Materials:
-
Caspofungin powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer (optional)
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Caspofungin in DMSO. Further dilute in RPMI 1640 medium to create a series of twofold dilutions.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Plate Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the Caspofungin dilutions. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Caspofungin that causes a prominent decrease in turbidity compared to the drug-free growth control.[2] This can be assessed visually or by reading the optical density at 530 nm.
Quantification of Fungal Cell Wall Components
This protocol describes a method to analyze changes in the carbohydrate composition of the fungal cell wall following Caspofungin treatment.[2][3]
Materials:
-
Fungal culture
-
Caspofungin
-
Phosphate-buffered saline (PBS)
-
Glass beads (425-600 µm)
-
Sulfuric acid
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Fungal Culture and Treatment: Grow the fungal species in a suitable liquid medium to the desired cell density. Treat the culture with a specific concentration of Caspofungin (e.g., a paradoxical concentration of 16.0 µg/mL for Candida species) for a defined period (e.g., 24 hours).[2]
-
Cell Wall Isolation: Harvest the fungal cells by centrifugation and wash them three times with PBS. Disrupt the cells using mechanical lysis with glass beads until no viable cells are observed. Isolate the cell walls by differential centrifugation.
-
Acid Hydrolysis: Hydrolyze the isolated cell walls with sulfuric acid to break down the polysaccharides into their constituent monosaccharides.
-
HPLC Analysis: Analyze the monosaccharide composition of the hydrolysate using an HPLC system equipped with an appropriate column and detector for carbohydrate analysis. Quantify the amounts of glucose (from glucan) and N-acetylglucosamine (from chitin) by comparing the peak areas to known standards.
Quantification of Caspofungin in Plasma using LC-MS/MS with an Internal Standard
This protocol provides a general method for the quantification of Caspofungin in plasma. While the use of a deuterated internal standard like this compound is optimal for accuracy and precision, the cited literature often employs other internal standards due to commercial availability. This protocol is adapted from a method using an alternative internal standard.[4][5][6]
Materials:
-
Plasma samples
-
Caspofungin standard
-
This compound (or other suitable internal standard)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard (this compound). Precipitate the proteins by adding acetonitrile.[4]
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Caspofungin and the internal standard (e.g., this compound). The doubly charged parent ion for Caspofungin is often observed at m/z 547.3.[4][6]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Caspofungin to the internal standard against the concentration of the calibration standards. Determine the concentration of Caspofungin in the unknown samples from this curve.
Visualizations
Caption: Mechanism of action of Caspofungin leading to fungal cell wall disruption.
Caption: Key signaling pathways activated in response to Caspofungin-induced cell wall stress.
Caption: Workflow for the quantification of Caspofungin in plasma using LC-MS/MS.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Changes in Cell Wall Synthesis and Ultrastructure during Paradoxical Growth Effect of Caspofungin on Four Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspofungin Induced Cell Wall Changes of Candida Species Influences Macrophage Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Caspofungin-d4 for In Vitro Antifungal Susceptibility Testing
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Caspofungin is a member of the echinocandin class of antifungal agents that targets a critical component of the fungal cell wall.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide not present in mammalian cells, leading to fungal cell lysis.[1][2] This targeted mechanism of action makes it an effective treatment for infections caused by Candida and Aspergillus species.[1]
This document provides detailed application notes and protocols for the use of Caspofungin in in vitro antifungal susceptibility testing. It is intended for researchers, scientists, and drug development professionals.
Important Note on Caspofungin-d4:
This compound is the deuterated form of Caspofungin. It is intended for use as an internal standard for the quantification of Caspofungin in biological samples using analytical techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The stable isotope label allows for precise and accurate measurement of Caspofungin concentrations. This compound is not intended for use in in vitro antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of fungal isolates. All protocols described below for antifungal susceptibility testing should be performed using unlabeled Caspofungin.
Mechanism of Action
Caspofungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a key component in the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death.[1] Caspofungin exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2]
Signaling Pathways in Fungal Response to Caspofungin
The fungal response to Caspofungin, particularly the phenomenon known as the "paradoxical effect" (regrowth at supra-MIC concentrations), involves the activation of several stress response pathways. These pathways attempt to compensate for the cell wall damage caused by the drug. Key signaling cascades implicated include the Protein Kinase C (PKC) cell wall integrity pathway, the Calcineurin pathway, the High Osmolarity Glycerol (HOG) pathway, and the Target of Rapamycin (TOR) pathway. These pathways collectively regulate cell wall remodeling, including an increase in chitin synthesis as a compensatory mechanism.
Quantitative Data: In Vitro Susceptibility of Fungal Isolates to Caspofungin
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of Caspofungin against various clinical isolates of Candida and Aspergillus species as determined by standardized broth microdilution methods.
Table 1: Caspofungin MIC Ranges for Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 0.008 - 4 | 0.5 | 1.0 | [5] |
| C. glabrata | 0.06 - 8 | 0.5 | 2.0 | [5] |
| C. parapsilosis | 0.06 - 8 | 0.5 | 2.0 | [5] |
| C. tropicalis | 0.06 - 8 | 0.5 | 2.0 | [5] |
| C. krusei | 0.06 - 8 | 0.5 | 2.0 | [5] |
Table 2: Caspofungin MIC/MEC Ranges for Aspergillus Species
| Aspergillus Species | MIC/MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
| A. fumigatus | 0.008 - 4 | 0.03 | 0.06 | [6] |
| A. flavus | 0.008 - 4 | 0.03 | 0.06 | [6] |
| A. niger | 0.008 - 4 | 0.03 | 0.06 | [6] |
| A. terreus | 0.008 - 4 | 0.03 | 0.5 | [6] |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormal, short, and branched hyphae.
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal susceptibility of yeasts and molds to Caspofungin based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A2)
This method is used to determine the MIC of Caspofungin against Candida species and other yeasts.[7][8][9]
Materials:
-
Caspofungin powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile distilled water
-
Spectrophotometer (optional, for inoculum standardization)
-
Vortex mixer
-
Incubator (35°C)
-
Yeast isolates to be tested
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of Caspofungin Stock Solution:
-
Prepare a stock solution of Caspofungin in sterile distilled water at a concentration of 1280 µg/mL.
-
-
Preparation of Caspofungin Dilutions:
-
Perform serial twofold dilutions of the Caspofungin stock solution in RPMI 1640 medium to obtain concentrations ranging from 0.015 to 8 µg/mL in the final test wells.
-
Dispense 100 µL of each Caspofungin dilution into the appropriate wells of a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized yeast inoculum to each well containing the Caspofungin dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually. The MIC is defined as the lowest concentration of Caspofungin that causes a prominent decrease in turbidity compared to the growth control.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (EUCAST E.DEF 7.3.2)
This method is an alternative standardized procedure for determining the MIC of Caspofungin against yeasts.[10][11][12]
Materials:
-
Caspofungin powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, supplemented with 2% glucose, and buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35-37°C)
-
Yeast isolates to be tested
-
Quality control strains
Procedure:
-
Preparation of Caspofungin Stock Solution and Dilutions:
-
Follow the same procedure as in the CLSI M27-A2 protocol to prepare Caspofungin stock and serial dilutions in the RPMI-2% glucose medium.
-
Dispense 100 µL of each dilution into the wells of a 96-well flat-bottom plate.
-
-
Inoculum Preparation:
-
Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar.
-
Adjust the suspension to a cell density of 1-5 x 10⁵ CFU/mL in sterile water.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24 hours.
-
-
MIC Determination:
-
Read the absorbance of the wells at 530 nm using a spectrophotometer.
-
The MIC is defined as the lowest concentration of Caspofungin that causes a 50% reduction in absorbance compared to the growth control.
-
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: The Role of Deuterated Compounds in Drug Development
Deuterated compounds, such as Caspofungin-d4, represent a critical tool in the drug development pipeline, though their primary application is not in high-throughput screening (HTS) of novel bioactive molecules. Instead, their utility is most pronounced in the fields of pharmacokinetics (PK) and metabolism.
Due to the kinetic isotope effect, the substitution of hydrogen with its heavier isotope, deuterium, creates a stronger chemical bond with carbon.[1][2] This subtle modification does not typically alter a drug's fundamental biological activity but can significantly slow down its metabolic breakdown by enzymes like the cytochrome P450 system.[2][3]
Key Applications of this compound:
-
Internal Standard in Bioanalysis: The most common application for this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Because it is chemically identical to Caspofungin but has a different mass, it can be added to biological samples (e.g., plasma) at a known concentration. This allows for precise quantification of the non-deuterated drug by correcting for variations in sample preparation and instrument response.
-
Metabolic Fate Studies: Deuterated compounds are invaluable for tracing the metabolic fate of a drug within an organism. By tracking the deuterated molecules and their metabolites, researchers can gain a clear understanding of how a drug is processed, which is crucial for assessing its safety and efficacy.[5]
Therefore, while a primary HTS campaign would screen a library of diverse, non-deuterated compounds to identify novel inhibitors, this compound would be utilized in subsequent preclinical and clinical phases to study the PK properties of a lead candidate that has a similar structure or belongs to the same class as Caspofungin.
Application Note 2: High-Throughput Screening for Novel Echinocandin-Class Antifungals
Caspofungin is a member of the echinocandin class of antifungals, which act by inhibiting the enzyme β-(1,3)-D-glucan synthase.[6][7] This enzyme is essential for the synthesis of the fungal cell wall and is absent in mammalian cells, making it an ideal target for selective antifungal therapy.[6]
A high-throughput screening assay for novel echinocandin-like compounds would therefore be designed to identify inhibitors of β-(1,3)-D-glucan synthase. The primary screen is typically a cell-based assay that measures the inhibition of fungal cell growth. Hits from this primary screen can then be validated through secondary assays, including direct enzymatic assays and dose-response studies.
Protocol 1: High-Throughput Screening for Inhibitors of Fungal β-(1,3)-D-glucan Synthase
This protocol describes a cell-based HTS assay to identify compounds that inhibit the growth of Candida albicans by targeting the β-(1,3)-D-glucan synthase pathway.
1.1. Signaling Pathway: Fungal Cell Wall Synthesis
Caspofungin and other echinocandins function by disrupting the fungal cell wall. They specifically inhibit the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which catalyzes the formation of β-(1,3)-D-glucan polymers. These polymers are crucial for maintaining the structural integrity of the fungal cell wall. Inhibition of this process leads to osmotic instability and cell death.[8]
Caption: Mechanism of Caspofungin Action.
1.2. Experimental Workflow
The workflow is designed for a 384-well microplate format to maximize throughput. It involves dispensing a fungal cell suspension, adding test compounds, incubating, and then assessing cell viability.
Caption: High-Throughput Screening Workflow.
1.3. Materials and Reagents
-
Candida albicans (e.g., SC5314 strain)
-
RPMI 1640 medium, buffered with MOPS
-
Compound library (e.g., 10 mM in DMSO)
-
Caspofungin (as positive control)
-
DMSO (as negative control)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Sterile, 384-well clear-bottom microplates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multidrop combi reagent dispenser
-
Plate reader with fluorescence detection capabilities
1.4. Protocol
-
Compound Plate Preparation: Prepare assay-ready plates containing your compound library, positive controls (Caspofungin, 10-point serial dilution), and negative controls (DMSO).
-
Compound Transfer: Using an acoustic liquid handler, dispense 50 nL of each compound from the source plate into the wells of a 384-well assay plate.
-
Cell Suspension Preparation: Culture C. albicans overnight in RPMI 1640 medium. Dilute the culture to a final concentration of 1x10^5 cells/mL in fresh RPMI 1640.
-
Cell Dispensing: Using a reagent dispenser, add 50 µL of the cell suspension to each well of the assay plate (final cell count: 5,000 cells/well; final compound concentration: e.g., 10 µM).
-
Incubation: Seal the plates and incubate at 35°C for 24 to 48 hours.
-
Viability Reagent Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 2 to 4 hours at 35°C, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Data Acquisition: Read the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the Z'-factor to assess assay quality.
1.5. Data Presentation: HTS Assay Performance and Control Data
| Parameter | Value | Description |
| Assay Quality | ||
| Z'-Factor | > 0.5 | A measure of assay robustness and suitability for HTS. |
| Signal-to-Background | > 10 | Ratio of the mean signal of the negative control to the positive control. |
| Control Compound | ||
| Caspofungin IC50 (C. albicans) | 0.1 - 0.5 µg/mL | The concentration of Caspofungin that inhibits 50% of fungal growth.[9] |
| Caspofungin MIC90 (C. albicans) | 0.25 - 0.5 µg/mL | The minimum concentration required to inhibit 90% of isolates.[9][10] |
| Plate Controls | ||
| Negative Control (DMSO) | 100% Growth | Represents the baseline for no inhibition. |
| Positive Control (Caspofungin) | < 5% Growth | Represents the baseline for maximal inhibition. |
Protocol 2: Bioanalytical Method for PK Studies Using LC-MS/MS
This protocol describes a general method for quantifying a hypothetical echinocandin-class "Hit Compound" from a primary screen in plasma samples, illustrating the role of a deuterated internal standard (IS) like this compound.
2.1. Experimental Workflow
The workflow involves extracting the analyte and the internal standard from a plasma matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: Bioanalytical Workflow for Pharmacokinetic Studies.
2.2. Materials and Reagents
-
Blank human plasma
-
"Hit Compound" analytical standard
-
Deuterated internal standard (e.g., this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
2.3. Protocol
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the "Hit Compound" into blank plasma.
-
Sample Preparation: a. To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol). b. Add 300 µL of cold acetonitrile to precipitate plasma proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes.
-
Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject 5-10 µL onto the LC-MS/MS system. c. Separate the analyte from matrix components using a gradient elution on a C18 column (e.g., mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid). d. Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Quantification: a. Calculate the peak area ratio of the analyte to the internal standard. b. Determine the concentration of the "Hit Compound" in unknown samples by interpolating from the calibration curve constructed using the peak area ratios of the standards.
2.4. Data Presentation: Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Description |
| Calibration Curve | ||
| Linearity Range | 0.1 - 20 µg/mL | The range over which the assay is accurate and precise.[11] |
| Correlation Coefficient (r²) | ≥ 0.99 | Indicates the goodness of fit for the linear regression. |
| Accuracy & Precision | ||
| Intra-day Accuracy | 85-115% (±20% for LLOQ) | Accuracy within a single analytical run.[11] |
| Inter-day Accuracy | 85-115% (±20% for LLOQ) | Accuracy across different days.[11] |
| Intra-day Precision (%CV) | ≤ 15% (≤20% for LLOQ) | Precision within a single analytical run.[11] |
| Inter-day Precision (%CV) | ≤ 15% (≤20% for LLOQ) | Precision across different days.[11] |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | 0.04 - 0.2 µg/mL | The lowest concentration that can be reliably quantified.[11][12] |
| Matrix Effect | 85-115% | Assesses the impact of plasma components on ionization. |
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspofungin: the first in a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Quantitative Analysis of Caspofungin in Tissue using Caspofungin-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a potent antifungal agent belonging to the echinocandin class, which acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] Understanding the distribution and concentration of Caspofungin in various tissues is crucial for preclinical and clinical drug development, enabling the assessment of efficacy and safety at the site of infection. This application note provides a detailed protocol for the quantitative analysis of Caspofungin in tissue samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Caspofungin-d4 as a stable isotope-labeled internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[2] The described method involves tissue homogenization, protein precipitation, and solid-phase extraction, followed by LC-MS/MS analysis.
Materials and Reagents
-
Caspofungin acetate (analytical standard)
-
This compound (internal standard)[2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Caspofungin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Caspofungin by serially diluting the primary stock solution with 50% methanol/water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol/water.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking known amounts of the Caspofungin working standard solutions and a fixed amount of the this compound internal standard working solution into blank tissue homogenate. The concentration range should encompass the expected concentrations in the study samples.
Tissue Sample Preparation
A detailed workflow for tissue sample preparation is outlined below.
Caption: Workflow for the extraction of Caspofungin from tissue samples.
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add cold PBS (pH 7.4) at a ratio of 1:4 (w/v).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To a known volume of tissue homogenate, add the this compound internal standard working solution.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is a logical workflow for the LC-MS/MS analysis.
Caption: LC-MS/MS analysis workflow.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Caspofungin: Precursor ion [M+2H]²⁺ m/z 547.3 → Product ion m/z 137.1.[3]
-
This compound: Precursor ion [M+2H]²⁺ m/z 549.3 → Product ion m/z 137.1 (Predicted, based on a +4 Da shift and common fragmentation). A specific product ion for this compound should be optimized in the user's laboratory.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
-
Data Presentation
The quantitative data should be summarized in the following tables for clear presentation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Caspofungin | 1 - 1000 | y = mx + c | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | |||
| Medium | 50 | |||
| High | 800 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Peak Area (A) (Neat Solution) | Analyte Peak Area (B) (Post-extraction Spike) | Analyte Peak Area (C) (Pre-extraction Spike) | Recovery (%) [(C/B) x 100] | Matrix Effect (%) [(B/A) x 100] |
| Low | |||||
| High |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Caspofungin in tissue samples using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for pharmacokinetic and drug distribution studies in various research and development settings. Adherence to the detailed experimental protocols and proper method validation will ensure the generation of high-quality, reliable data.
References
- 1. Metabolites of caspofungin acetate, a potent antifungal agent, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Development of a Validated HPLC-MS/MS Method for the Quantification of Caspofungin in Human Plasma Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Caspofungin in human plasma. The method utilizes Caspofungin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The protocol outlined below is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The validation of this method has been performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Introduction
Caspofungin is a potent antifungal agent belonging to the echinocandin class. It is widely used in the treatment of invasive fungal infections. Accurate and reliable quantification of Caspofungin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing patient dosing regimens. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of Caspofungin in human plasma, employing this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to a highly reliable analytical method.[4]
Experimental
Materials and Reagents
-
Caspofungin acetate (Reference Standard)
-
This compound (Internal Standard)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C8, 2.1 x 30 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Caspofungin) | m/z 547.6 → 538.7[5] |
| Monitored Transition (this compound) | m/z 549.6 → 540.7 (hypothetical) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Preparation of Standard and Quality Control Solutions
Stock solutions of Caspofungin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working solutions into drug-free human plasma.
Table 2: Calibration Standard and Quality Control Concentrations
| Sample Type | Concentration (µg/mL) |
| Calibration Standard 1 | 0.05 |
| Calibration Standard 2 | 0.1 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 5.0 |
| Calibration Standard 6 | 10.0 |
| Calibration Standard 7 | 20.0 |
| Quality Control (Low) | 0.15 |
| Quality Control (Medium) | 2.5 |
| Quality Control (High) | 15.0 |
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of Caspofungin and this compound from human plasma.[6]
Caption: Protein precipitation workflow for plasma sample preparation.
Method Validation
The HPLC-MS/MS method was validated according to international guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed included linearity, precision, accuracy, recovery, matrix effect, and stability.
Linearity
The linearity of the method was evaluated by analyzing seven calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of Caspofungin to this compound against the nominal concentration of Caspofungin.
Table 3: Linearity of the Calibration Curve
| Parameter | Result |
| Concentration Range | 0.05 - 20.0 µg/mL |
| Regression Equation | y = mx + c (example) |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three concentration levels (low, medium, and high) on three different days.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 0.15 | < 15% | < 15% | ± 15% | ± 15% |
| Medium | 2.5 | < 15% | < 15% | ± 15% | ± 15% |
| High | 15.0 | < 15% | < 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of Caspofungin was determined by comparing the peak areas of the analyte from extracted samples with those from unextracted standards. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 0.15 | > 85% | 85-115% |
| High | 15.0 | > 85% | 85-115% |
Stability
The stability of Caspofungin in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability of Caspofungin in Human Plasma
| Stability Condition | Duration | Temperature | Result (% Change) |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | < 15% |
| Short-Term | 24 hours | Room Temperature | < 15% |
| Long-Term | 30 days | -80°C | < 15% |
| Post-Preparative | 48 hours | 4°C (Autosampler) | < 15% |
Logical Workflow of Method Development and Validation
The development and validation of this bioanalytical method followed a systematic and logical progression to ensure a robust and reliable assay.
Caption: Logical workflow for the development and validation of a bioanalytical method.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of Caspofungin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated according to international regulatory guidelines and is suitable for use in clinical and research settings for the analysis of Caspofungin.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Caspofungin-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Caspofungin-d4 as an internal standard in drug metabolism studies of Caspofungin. Detailed protocols for in vitro and in vivo studies, along with data presentation and visualization, are included to guide researchers in accurately quantifying Caspofungin and characterizing its metabolic fate.
Introduction
Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Understanding its metabolism is crucial for optimizing therapeutic efficacy and safety. Caspofungin undergoes slow metabolism in the liver via hydrolysis and N-acetylation to form two primary inactive metabolites.[1][3] Stable isotope-labeled internal standards, such as this compound, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. They are used for the accurate quantification of the parent drug and its metabolites by correcting for variations in sample preparation and instrument response.
Application of this compound in Drug Metabolism Studies
This compound, a deuterated analog of Caspofungin, serves as an ideal internal standard (IS) for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. Its utility stems from its near-identical physicochemical properties to Caspofungin, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference allows for its distinct detection from the unlabeled drug by the mass spectrometer.
Key Applications:
-
Accurate Quantification in Biological Matrices: this compound is used to construct calibration curves and determine the concentration of Caspofungin in various biological samples, including plasma, urine, and tissue homogenates.[4][5]
-
In Vitro Metabolism Assays: It is employed in studies using liver microsomes, hepatocytes, and other subcellular fractions to investigate the metabolic pathways and enzyme kinetics of Caspofungin.
-
In Vivo Pharmacokinetic Studies: this compound is crucial for delineating the pharmacokinetic profile of Caspofungin in animal models and human clinical trials, enabling the determination of key parameters such as clearance, volume of distribution, and half-life.
-
Metabolite Identification and Quantification: While this compound itself is not typically used for metabolite identification, its presence as an internal standard ensures accurate quantification of the parent drug, which is essential for calculating the rate of metabolite formation.
Experimental Protocols
In Vitro Metabolism of Caspofungin in Human Liver Microsomes (HLM)
This protocol describes a representative method for assessing the metabolic stability of Caspofungin in HLM.
Materials:
-
Caspofungin
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Caspofungin (e.g., 1 mg/mL) in a suitable solvent like water or DMSO.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare working solutions of Caspofungin and this compound by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLM (final protein concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Caspofungin working solution (final concentration, e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound (as the internal standard) to the aliquot. The ACN will precipitate the proteins.
-
Vortex the sample vigorously and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typically used.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Caspofungin and this compound.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of Caspofungin in rats.
Materials:
-
Caspofungin for injection
-
This compound
-
Laboratory rats with cannulated jugular veins
-
Saline solution
-
Anticoagulant (e.g., heparin)
-
Acetonitrile
-
Equipment for blood collection and processing
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) bolus dose of Caspofungin (e.g., 2 mg/kg) to the rats via the jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 36, and 48 hours).[6]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding acetonitrile containing a known concentration of this compound to a measured volume of plasma.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using a validated LC-MS/MS method as described in the in vitro protocol.
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration of Caspofungin at each time point using the calibration curve.
-
Use pharmacokinetic software to determine key parameters such as:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Data Presentation
Quantitative data from drug metabolism and pharmacokinetic studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: LC-MS/MS Parameters for Caspofungin and this compound
| Parameter | Caspofungin | This compound (Internal Standard) |
| Precursor Ion (m/z) | 547.3 [M+2H]2+[7][8] | 547.8 [M+2H]2+[7][8] |
| Product Ion (m/z) | 137.1[7][8] | 62.2[7][8] |
| Collision Energy (eV) | User Determined | User Determined |
| Retention Time (min) | User Determined | User Determined |
Note: The exact m/z values and collision energies may vary depending on the instrument and specific deuteration pattern of the internal standard. The values presented are based on published literature.
Table 2: Representative Pharmacokinetic Parameters of Caspofungin in Humans
| Parameter | Value | Reference |
| Elimination Half-life (β-phase) | 9 - 11 hours | |
| Plasma Clearance | 10 - 12 mL/min | |
| Volume of Distribution (Vd) | 9.67 L | |
| Protein Binding | ~97% (to albumin) |
Table 3: Major Metabolites of Caspofungin in Humans[1]
| Metabolite | Description | Primary Location |
| M0 | Peptide hydrolysis product (linear peptide) | Plasma |
| M1 | Des-acetyl-M2 | Urine |
| M2 | N-acetyl-4(S)-hydroxy-4-(4-hydroxyphenyl)-L-threonine | Urine |
Metabolic Pathway of Caspofungin
Caspofungin is primarily metabolized through two main pathways: hydrolysis and N-acetylation. These processes lead to the formation of inactive metabolites. The initial step often involves the opening of the cyclic peptide structure.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of Caspofungin in biological matrices during drug metabolism and pharmacokinetic studies. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute robust experiments, ultimately contributing to a better understanding of the clinical pharmacology of Caspofungin.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Caspofungin-d4 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Caspofungin-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound and its internal standard. These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: My signal intensity for this compound is low and inconsistent. Could this be due to matrix effects?
A: Yes, low and variable signal intensity are common indicators of matrix effects, specifically ion suppression. Co-eluting endogenous components from biological matrices like plasma can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and inconsistent signal.
Q3: How can I confirm that matrix effects are the cause of my analytical problems?
A: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.[1]
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be in a pure solvent (neat solution), and the other in an extract of the biological matrix (matrix-matched). A significant difference in the slopes of these two curves is a strong indication of matrix effects.
Q4: What is the benefit of using a deuterated internal standard like this compound?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects. Because it is chemically identical to the analyte (Caspofungin), it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q5: My peak shapes for this compound are poor (e.g., tailing, broadening, or splitting). What are the likely causes?
A: Poor peak shape can be caused by a variety of factors, not always related to matrix effects. Common causes include:
-
Column Deterioration: Accumulation of contaminants or degradation of the stationary phase.
-
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase.
-
Column Overload: Injecting too much analyte.
-
Secondary Interactions: Unwanted interactions between the analyte and the column packing material.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during this compound LC-MS/MS analysis.
Issue 1: High Variability and Poor Reproducibility in Results
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Ensure the use of a suitable internal standard, like this compound, in all samples, calibrators, and quality controls. |
| Optimize the sample preparation method to remove more interfering compounds. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. | |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. |
| Analyte Adsorption | Caspofungin can adsorb to glass and plastic surfaces. Preparing stock solutions in plasma can help mitigate this issue.[2] |
Issue 2: Ion Suppression or Enhancement
| Possible Cause | Suggested Solution |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate this compound from the interfering matrix components. |
| Evaluate a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity. | |
| Inefficient Sample Cleanup | Improve the sample preparation method. Protein precipitation is a common and effective method for Caspofungin, but for particularly complex matrices, a more rigorous cleanup like SPE may be necessary. |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Issue 3: Poor Peak Shape
| Possible Cause | Suggested Solution |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Injection of Strong Solvent | Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. |
| Mobile Phase pH Issues | Verify the pH of the mobile phase. Incorrect pH can affect the ionization state and peak shape of Caspofungin. |
Quantitative Data on Matrix Effects
The following table summarizes the matrix effect observed for Caspofungin and its internal standard (IS) in a dried blood spot (DBS) matrix after extraction with 50% methanol and protein precipitation with acetonitrile. The matrix effect is expressed as a percentage, where a value less than 100% indicates ion suppression and a value greater than 100% indicates ion enhancement.
| Analyte | Concentration (µg/mL) | Matrix Effect (%) |
| Caspofungin | 0.2 | 89.57 |
| 2 | 86.90 | |
| 16 | 88.34 | |
| Internal Standard | 1 | 93.43 - 98.16 |
Data adapted from Chen et al. (2018).[3]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting Caspofungin from biological matrices like plasma or dried blood spots.
-
Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the this compound internal standard working solution to each sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters for Caspofungin analysis. Optimization may be required for your specific instrumentation and matrix.
-
LC Column: A reversed-phase column, such as a Hypersil GOLD aQ (100x2.1 mm, 1.9 µm), is often used.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and ramping up to a high percentage to elute the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Caspofungin: m/z 547.6 → 538.7 ([M+2H]2+)[3]
-
This compound: The specific transition will depend on the deuteration pattern but will be close to the parent compound.
-
Visualizations
Caption: A typical experimental workflow for this compound analysis.
References
Troubleshooting poor peak shape for Caspofungin-d4 in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape of Caspofungin-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a common issue when analyzing large cyclic peptides like this compound. This can compromise accurate integration and quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Potential Cause 1: Secondary Silanol Interactions Caspofungin, and by extension this compound, can interact with residual silanol groups on the surface of silica-based reversed-phase columns.[1] These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.[1][2]
-
Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2][3][4]
-
Solution 1b: Use a Modern, End-capped Column: Employing a column with advanced end-capping or a hybrid particle technology can shield the analyte from residual silanols, leading to improved peak symmetry.[1]
-
-
Potential Cause 2: Low Buffer Concentration An inadequate buffer concentration in the mobile phase can lead to inconsistent pH at the column surface, exacerbating tailing issues.
-
Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH throughout the analysis.[2]
-
-
Potential Cause 3: Column Contamination Accumulation of sample matrix components or other contaminants on the column can create active sites that cause peak tailing.[5]
Q2: What causes peak fronting for my this compound peak?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.
-
Potential Cause 1: Sample Overload Injecting too much sample can saturate the column, leading to a distorted, fronting peak shape.[5] This is a classic symptom of column overload, which can also lead to a decrease in retention time as the sample concentration increases.[6]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[5]
-
-
Potential Cause 2: Inappropriate Sample Solvent If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should ideally be weaker than the mobile phase.
-
Q3: Why am I observing a split or double peak for this compound?
Split peaks suggest that the analyte band is being disrupted as it travels through the column.
-
Potential Cause 1: Partially Blocked Column Frit Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[6] This affects all peaks in the chromatogram.[6]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be changed. Installing a guard column can help prevent this problem.[5]
-
-
Potential Cause 2: Sample Solvent Effect Injecting a large volume of a strong, non-mobile phase solvent can cause peak splitting.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent, and minimize the injection volume.
-
Troubleshooting Summary
The table below summarizes common peak shape problems, their likely causes, and recommended corrective actions for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary interactions with residual silanols.[1][2] 2. Mobile phase pH is not optimal. 3. Column contamination or degradation.[2][5] 4. Insufficient buffer concentration.[2] | 1. Use a modern, end-capped, or hybrid-particle column.[1] 2. Adjust mobile phase pH to 2.5-3.5.[2][3][4] 3. Flush the column with a strong solvent; replace the guard/analytical column if necessary.[2][5] 4. Increase buffer strength to 10-50 mM.[2] |
| Peak Fronting | 1. Sample overload (high concentration or large injection volume).[5][6] 2. Sample solvent is stronger than the mobile phase. | 1. Reduce injection volume or dilute the sample.[5] 2. Prepare the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Partially blocked column inlet frit.[6] 2. Strong sample solvent effect. 3. Column void or degradation. | 1. Reverse-flush the column (if permissible); replace the column if the issue persists.[6] 2. Prepare the sample in the mobile phase or a weaker solvent. 3. Replace the column. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Poor Peak Shape
-
Initial Assessment:
-
Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value greater than 1.2 typically indicates a problem.[2]
-
Observe if the poor peak shape affects only the this compound peak or all peaks in the chromatogram. If all peaks are affected, the problem is likely systemic (e.g., blocked frit, extra-column volume).[6]
-
-
Mobile Phase and Sample Solvent Check:
-
Prepare a fresh batch of mobile phase, ensuring the pH is correctly adjusted (e.g., pH 2.5-3.5 with phosphoric acid or trifluoroacetic acid).[3][4][7]
-
Prepare a new dilution of the this compound standard in the initial mobile phase composition and inject a smaller volume to rule out overload and solvent effects.
-
-
Column Health Evaluation:
-
If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[5]
-
If the problem persists, attempt to regenerate the analytical column by flushing it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[2]
-
If regeneration fails, the column has likely reached the end of its lifespan and should be replaced.
-
-
System Check:
-
Inspect all tubing and connections for leaks or excessive length, which can contribute to extra-column band broadening.[2]
-
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Mechanism of peak tailing and its solution.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. omicsonline.org [omicsonline.org]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF CASPOFUNGIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Ion Suppression of Caspofungin-d4
Welcome to the technical support center for the analysis of Caspofungin-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other challenges encountered during the LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting components from the sample matrix.[1] These interfering components, such as phospholipids, salts, and metabolites, compete with this compound for ionization in the MS source, leading to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: I am using a deuterated internal standard (this compound). Doesn't that automatically correct for ion suppression?
A: While a deuterated internal standard like this compound is the gold standard for compensating for matrix effects, it does not eliminate the underlying issue of ion suppression. The principle is that the analyte and the internal standard will be affected by suppression to the same extent, thus maintaining an accurate analyte/internal standard ratio for quantification. However, if the ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a level below the limit of quantification (LOQ), making accurate measurement impossible. Therefore, it is crucial to minimize the source of ion suppression.
Q3: What are the most common sources of ion suppression in this compound analysis from biological matrices like plasma or blood?
A: The most common sources of ion suppression in biological matrices are endogenous components that are co-extracted with the analyte. For plasma and blood samples, these include:
-
Phospholipids: These are major components of cell membranes and are notoriously known to cause significant ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.
-
Other Endogenous Molecules: Other small molecules and metabolites present in the biological matrix can also co-elute and compete for ionization.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating ion suppression of the this compound signal.
Problem: Low or inconsistent signal for this compound in matrix samples compared to neat standards.
This is a primary indication of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: A logical workflow for diagnosing and mitigating ion suppression.
Detailed Mitigation Strategies
Effective sample preparation is the most critical step in reducing ion suppression by removing interfering matrix components.[2]
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other endogenous components, potentially leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases, separating it from matrix components. | Can provide a cleaner extract than PPT. | Can be labor-intensive, may have lower recovery, and requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing matrix effects. Can be automated. | More expensive and requires more extensive method development than PPT or LLE. |
Quantitative Comparison of Sample Preparation Methods for Caspofungin
| Method | Recovery of Caspofungin | Matrix Effect | Reference |
| Protein Precipitation (Acetonitrile) | ~90% | Not explicitly quantified, but no interference was observed from 33 concomitant drugs. | [3] |
| Protein Precipitation (Methanol and Acetonitrile) | 62.64–76.69% | 86.90–89.57% (No obvious matrix effect observed) | |
| Solid-Phase Extraction (C8) | ~76% (from plasma) | Not explicitly quantified, but yielded a "highly purified extract". | |
| Liquid-Liquid Extraction | 70.1-83.4% | Not explicitly quantified, but peaks were separated from matrix compounds. | [4] |
The goal of chromatographic optimization is to separate the elution of this compound from the regions of ion suppression.
Caption: Key parameters for chromatographic optimization to reduce ion suppression.
-
Gradient Modification: A common strategy is to use a shallower gradient around the elution time of this compound to improve resolution from co-eluting matrix components.
-
Column Selection: While C18 columns are commonly used, if phospholipid-based ion suppression is suspected, consider a column with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. For highly polar interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can impact ionization efficiency.
-
Formic acid is a common additive for positive mode electrospray ionization (ESI) and generally provides good signal for Caspofungin.
-
Ammonium formate can sometimes improve peak shape and ionization efficiency compared to formic acid alone.[5][6] The optimal concentration needs to be empirically determined.
-
While less impactful than sample preparation and chromatography, optimizing the MS source parameters can offer some improvement.
-
Ionization Source: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to ion suppression than ESI.[1] MALDI-TOF MS has also been evaluated for Caspofungin analysis and can be an alternative.[7]
-
Source Parameters: Systematically optimize source parameters such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to maximize the this compound signal in the presence of the matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Caspofungin in Plasma
This protocol is adapted from a method for the analysis of Caspofungin in human plasma.[8]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Caspofungin in Plasma
This protocol is based on a semi-automated method for high-throughput analysis.[9]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
C8 SPE plate (50 mg sorbent/well)
-
Potassium acetate buffer (1 M, pH 4.9)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Elution solvent: 0.25 M ammonium hydroxide/0.05% trifluoroacetic acid in methanol
-
SPE manifold or robotic sample processor
Procedure:
-
Conditioning: Condition the C8 SPE wells with 250 µL of methanol followed by 250 µL of water.
-
Sample Pre-treatment: In a separate plate, mix 100 µL of plasma sample with the internal standard and 400 µL of potassium acetate buffer.
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 250 µL of water, followed by 250 µL of methanol.
-
Drying: Centrifuge the SPE plate to remove any residual water.
-
Elution: Elute the Caspofungin and internal standard with 250 µL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Protocol 3: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol helps to visualize the regions of ion suppression in a chromatographic run.[2]
Materials:
-
This compound standard solution (in a composition similar to the mobile phase)
-
Syringe pump
-
Tee-union
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump containing the this compound solution to the second port of the tee-union. Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). You should observe a stable, elevated signal for the this compound transition.
-
Injection: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression. The retention time of these dips can then be compared to the retention time of your analyte to determine if they overlap.
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of matrix-assisted laser desorption ionization-time of flight mass spectrometry for caspofungin susceptibility testing of Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Caspofungin-d4 Plasma Sample Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Caspofungin-d4 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most common methods are Solid-Phase Extraction (SPE) and protein precipitation. SPE is often preferred for achieving a cleaner extract by reducing matrix effects, which can be crucial for sensitive LC-MS/MS analysis.[1][2] Protein precipitation with acetonitrile is a simpler and faster alternative, but may result in a dirtier sample.[3][4]
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery of this compound can be attributed to several factors:
-
Adsorption to Surfaces: Caspofungin is known to adsorb to plastic and glass surfaces.[3][4][5] Preparing stock solutions and handling samples in a plasma matrix can help mitigate this issue.[3][4] Silanizing glassware is another recommended practice.[6]
-
Inefficient Extraction: The choice of SPE sorbent, pH of the sample, and the composition of wash and elution solvents are critical for efficient extraction.
-
Sample pH: The pH of the plasma sample can influence the interaction of this compound with the SPE sorbent. Buffering the plasma to a specific pH (e.g., pH 4.9) has been shown to be effective.[1][7]
-
Inadequate Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects can significantly impact the accuracy and precision of your results. To minimize them:
-
Optimize Sample Cleanup: Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[1]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard for Caspofungin analysis as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Chromatographic Separation: Ensure your HPLC/UHPLC method provides good separation of this compound from endogenous plasma components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Adsorption to labware (plastic or glass). | Prepare stock solutions and quality controls in plasma to minimize non-specific binding.[3][4] Consider silanizing glassware.[6] |
| Suboptimal SPE procedure. | Review and optimize the SPE protocol, including sorbent type (C8 or diol), sample pH, wash steps, and elution solvent composition.[1][8] Ensure complete drying of the SPE cartridge before elution. | |
| Incomplete elution from the SPE cartridge. | The elution solution may not be optimal. A combination of a strong organic solvent (e.g., methanol) with a modifier like ammonium hydroxide and/or trifluoroacetic acid can improve recovery.[1][7] | |
| High Variability in Results | Inconsistent sample processing. | Ensure precise and consistent execution of all pipetting, vortexing, and timing steps in the extraction protocol. Automation can improve reproducibility.[1][7] |
| Presence of residual water in SPE wells during methanol wash. | Centrifugation of the SPE plate can help eliminate excess residual water, which has been found to cause variable drug recovery.[1] | |
| Poor Peak Shape | Matrix effects. | Improve sample cleanup by using a more rigorous SPE protocol. Dilute the final extract if sensitivity allows. |
| Incompatibility of the final extract with the mobile phase. | Evaporate the elution solvent to dryness and reconstitute the residue in the initial mobile phase.[3] |
Quantitative Data Summary
Table 1: Reported Recovery of Caspofungin from Plasma Using Different Extraction Methods
| Extraction Method | Recovery (%) | Concentration Range | Internal Standard | Reference |
| Solid-Phase Extraction (Diol) | 76 | 10 - 1000 ng/mL | Isostere | [8] |
| Protein Precipitation (Acetonitrile) | 90 ± 3 | 0.04 - 20 µg/mL | Isostere | [3][4] |
| Solid-Phase Extraction (C8) | Not specified, but described as yielding a "highly purified extract" | 125 - 10,000 ng/mL | Isostere | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a C8 Sorbent
This protocol is based on a semi-automated method for high-throughput analysis.[1]
-
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard.
-
Add 0.4 mL of 1 M potassium acetate buffer (pH 4.9).
-
-
SPE Cartridge Conditioning:
-
Condition a C8 SPE plate (50 mg sorbent/well) with methanol followed by water.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the wells with water.
-
Wash the wells with neat methanol.
-
Centrifuge the SPE plate to remove any residual water.[1]
-
-
Elution:
-
Elute the analyte and internal standard with a solution of 0.25 M ammonium hydroxide/0.05% trifluoroacetic acid in methanol.[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation
This protocol is a simpler, faster method for sample preparation.[3][4]
-
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard.
-
-
Protein Precipitation:
-
Add 100 µL of cold acetonitrile (4°C) to the plasma sample.
-
Vortex mix thoroughly.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Transfer and Dilution:
-
Transfer 100 µL of the supernatant to a new vial.
-
Dilute the supernatant with the mobile phase (e.g., 2-fold dilution).
-
Centrifuge again under the same conditions.
-
-
Analysis:
-
Transfer the final supernatant to an injection vial for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An on-line solid phase extraction procedure for the routine quantification of caspofungin by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Caspofungin-d4 Carryover in Chromatography Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Caspofungin-d4 in their chromatography systems.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in chromatography and why is it a concern for this compound analysis?
A1: Sample carryover is the appearance of an analyte's peak in a chromatogram of a blank or subsequent sample injection after a high-concentration sample has been analyzed.[1] This phenomenon can lead to inaccurate quantification and false-positive results.[2] Caspofungin, being a lipopeptide, has a tendency to be "sticky" and can adsorb to surfaces within the HPLC or LC-MS system, making it prone to carryover.[2][3] This can compromise the integrity of bioanalytical data, especially in sensitive assays.
Q2: What are the primary sources of this compound carryover in a chromatography system?
A2: The primary sources of carryover can be broadly categorized as:
-
Hardware-related: Worn or dirty components such as injector seals, valves, tubing, and the column itself can trap and later release the analyte.[4][5]
-
Method-related: Inadequate wash protocols between injections, inappropriate mobile phase composition, or overloading the analytical column can lead to residual this compound in the system.[2][4]
-
Analyte-related: The physicochemical properties of this compound, such as its potential for hydrophobic and ionic interactions, contribute to its adsorption onto system surfaces.[3][5]
Q3: How can I distinguish between carryover and system contamination?
A3: A systematic approach involving blank injections can help differentiate between carryover and contamination.[5]
-
Classic Carryover: Injecting a series of blank samples after a high-concentration standard will show a progressively decreasing peak area for the analyte of interest.[1]
-
System Contamination: If a consistent analyte peak appears in all blank injections, regardless of the preceding sample, it suggests contamination of the mobile phase, blank solution, or a system component.[1][5] A "null-injection," which cycles the system without an actual injection, can help isolate the source of contamination.[1]
Troubleshooting Guides
Issue 1: Persistent, decreasing peaks of this compound in blank injections.
This is indicative of classic carryover. Follow these steps to troubleshoot:
Step 1: Optimize Autosampler Wash Protocol
The autosampler is a common source of carryover.[4] Optimizing the needle wash is a critical first step.
-
Experimental Protocol: Evaluating Wash Solvents
-
Prepare a high-concentration this compound standard.
-
Prepare several blank samples (mobile phase or reconstitution solvent).
-
Inject the high-concentration standard.
-
Inject a blank sample using your current wash protocol and record the carryover peak area.
-
Modify the wash solvent composition (see Table 1 for suggestions).
-
Repeat steps 3-5 for each new wash solvent, ensuring the system is thoroughly flushed between tests.
-
Compare the carryover peak areas to determine the most effective wash solution.
-
| Wash Solvent Composition | Rationale |
| "Magic Mix": 40% Acetonitrile + 40% Isopropanol + 20% Acetone | A strong, broad-spectrum organic wash effective for many compounds.[5] |
| Acidified Organic Solvent: e.g., 0.1-1% Formic Acid or Acetic Acid in Acetonitrile or Methanol | The acidic modifier can help to disrupt ionic interactions between this compound and system surfaces.[1] |
| Alkaline Organic Solvent: e.g., 0.1-1% Ammonium Hydroxide in Acetonitrile or Methanol | Changing the pH to basic can alter the ionization state of this compound and the charge of system surfaces, potentially reducing adsorption.[1] |
| Trifluoroethanol (TFE) containing wash: e.g., TFE in the mobile phase or as a dedicated wash solvent | TFE has been shown to be effective in reducing carryover of strongly bound peptides and proteins by disrupting secondary structures and hydrophobic interactions.[6][7] |
| Chelating Agent Solution: e.g., 10 mM trisodium citrate and 1% formic acid in water/methanol/acetonitrile/isopropanol | This can be effective if carryover is suspected to be caused by chelation of the analyte with metal components in the system.[8] |
Step 2: Enhance Mobile Phase Elution Strength
If the carryover persists, the mobile phase may not be strong enough to completely elute this compound from the column during each run.
-
Experimental Protocol: Modifying the Gradient
-
After the main analyte peak has eluted, incorporate a high-organic "wash step" into your gradient. For example, increase the percentage of the strong solvent (e.g., acetonitrile) to 95-100% for a few minutes at the end of each run.
-
Hold this high organic phase for a sufficient time to ensure the column is thoroughly flushed.
-
Ensure the column is properly re-equilibrated to the initial mobile phase conditions before the next injection.
-
Step 3: Inspect and Clean Hardware Components
If software-based solutions are ineffective, a physical inspection of the system is necessary.
-
Protocol: Systematic Hardware Check
-
Isolate the Column: Replace the analytical column with a zero-dead-volume union and inject a blank. If the carryover disappears, the column is the source.[1] Consider cleaning the column according to the manufacturer's instructions or replacing it.
-
Inspect the Injector Valve: Worn rotor seals are a common cause of carryover.[4][5] Visually inspect the rotor seal for scratches or grooves and replace it if necessary.
-
Check Tubing and Fittings: Ensure all fittings are secure and not creating dead volumes where the sample can be trapped. Replace any crimped or damaged tubing.
-
Issue 2: Constant, non-decreasing peaks of this compound in blank injections.
This suggests a source of contamination.
-
Protocol: Identifying the Source of Contamination
-
Prepare Fresh Solvents: Prepare a fresh blank solution and fresh mobile phases in clean reservoirs.[1]
-
Systematic Replacement:
-
First, inject the new blank. If the contamination peak disappears, the original blank was the source.
-
If the peak persists, replace the mobile phases with the freshly prepared ones and run a blank. If the peak is now gone, the original mobile phase was contaminated.
-
-
System Flush: If contamination is still present, a thorough system flush with a strong solvent (like the "Magic Mix" in Table 1) may be required to clean the entire flow path.
-
Preventative Measures
-
Material Selection: Where possible, use bio-inert HPLC components to minimize surface interactions.[4] For known issues with metal chelation, consider metal-free columns.[8]
-
Sample Dilution: Avoid overloading the column by ensuring your sample concentration is within the linear range of the assay.[4]
-
Routine Maintenance: Regularly inspect and replace consumable parts like injector seals and tubing to prevent the development of sites that can trap analytes.[4]
-
Dedicated Systems: If feasible, dedicate an HPLC/LC-MS system to particularly "sticky" analytes to avoid cross-contamination with other assays.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Minimization of carryover for high-throughput liquid chromatography with tandem mass spectrometry analysis of 14 mycotoxins in corn grits - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-eluting interferences with Caspofungin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with co-eluting interferences during the analysis of Caspofungin using its deuterated internal standard, Caspofungin-d4.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of this compound analysis?
A1: Co-eluting interferences are compounds in a sample that are not chromatographically separated from the analyte of interest (Caspofungin) or its internal standard (this compound) during LC-MS/MS analysis. These interferences can have the same or similar mass-to-charge ratio (m/z) as this compound, leading to inaccurate quantification. Sources of interference can include metabolites, concomitant drugs, or endogenous matrix components like phospholipids.[1]
Q2: I am observing an unexpectedly high or variable signal for this compound in my blank samples. What could be the cause?
A2: This issue, often referred to as "crosstalk," can arise from several sources. A primary cause could be in-source fragmentation of Caspofungin to a product ion that has the same m/z as the monitored this compound transition. Another possibility is the presence of an impurity in your Caspofungin standard that is isobaric with this compound. It is also crucial to ensure no carryover from a previous high-concentration sample is occurring.[2][3]
Q3: My this compound peak shape is poor (e.g., fronting, tailing, or split). How can I improve it?
A3: Poor peak shape can be indicative of several issues. Peak tailing may result from secondary interactions with the analytical column or contamination at the column inlet.[4] Peak fronting might suggest column overloading or an injection solvent stronger than the mobile phase.[3][4] Split peaks can be caused by a partially blocked column frit or a void in the column packing.[4] A systematic check of your column's health, mobile phase pH, and injection solvent composition is recommended.
Q4: How can I confirm if a suspected interfering peak is co-eluting with this compound?
A4: To confirm co-elution, you can employ several strategies. First, analyze a blank matrix sample (without the internal standard) to see if a peak is present at the retention time of this compound. If an interfering peak is observed, you can try to modify the chromatographic method (e.g., change the gradient slope or mobile phase composition) to achieve separation. Additionally, utilizing high-resolution mass spectrometry can help differentiate between this compound and the interfering compound based on their exact mass.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks at the Retention Time of this compound
This guide provides a step-by-step approach to diagnosing and resolving issues related to unexpected signals co-eluting with your internal standard.
Symptoms:
-
High signal for this compound in blank samples.
-
Non-linear calibration curves.
-
Inconsistent internal standard response across samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Guide 2: Addressing Ion Suppression/Enhancement of the this compound Signal
Matrix effects can significantly impact the accuracy of quantification by altering the ionization efficiency of this compound.[1]
Symptoms:
-
Erratic and irreproducible internal standard peak areas.
-
Poor assay precision and accuracy.
Troubleshooting Workflow:
Caption: Workflow for diagnosing matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common starting point for the analysis of Caspofungin in biological matrices like plasma.
-
Aliquot Sample: Transfer 100 µL of the plasma sample to a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. This simple pretreatment with acetonitrile can also help prevent the nonspecific adsorption of Caspofungin to plastic surfaces.[5]
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Caspofungin Analysis
This method can be adapted and optimized for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18 or C8 (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Caspofungin: [M+2H]2+ m/z 547.6 → [product ion] this compound: [M+2H]2+ m/z 549.6 → [product ion] |
Note: Specific product ions for monitoring should be optimized based on instrument sensitivity and specificity. The diprotonated molecule is often observed for Caspofungin.[6]
Data Presentation
Table 1: Example LC Gradient for Resolving Early Eluting Interferences
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Common MS/MS Transitions for Caspofungin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Caspofungin | 547.6 ([M+2H]2+) | 538.7 |
| This compound | 549.6 ([M+2H]2+) | To be determined empirically |
Note: The product ion for this compound will depend on the location of the deuterium labels. It is crucial to determine the optimal transition experimentally.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Best practices for handling and storing Caspofungin-d4 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Caspofungin-d4 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Caspofungin, an echinocandin antifungal agent.[1] It is intended for use as an internal standard for the quantification of caspofungin in biological samples by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the non-labeled analyte.
Q2: How should solid this compound be stored?
Solid this compound should be stored at -20°C for long-term stability.[3] For shipping, it is typically sent at room temperature.[3] Under proper storage conditions, the solid form is stable for at least four years.[3]
Q3: What are the recommended solvents for reconstituting this compound?
This compound is slightly soluble in methanol and water, especially with heating.[2] For creating stock solutions for analytical standards, high-purity solvents like methanol or a mixture of methanol and water are commonly used.
Q4: How should this compound solutions be stored and for how long are they stable?
While specific stability data for this compound solutions is limited, data for the non-deuterated form, Caspofungin, can be used as a guideline. Aqueous stock solutions of caspofungin have been shown to be stable for at least two months when stored at -70°C.[4] For shorter-term storage, solutions can be kept at 2-8°C. One study found that a 0.5 mg/mL caspofungin solution was chemically stable for 58 days at 2-8°C.[4] It is recommended to prepare fresh solutions for critical experiments and to perform stability tests under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or splitting in LC-MS analysis | - Inappropriate solvent composition- Degradation of the analyte- Interaction with the analytical column | - Ensure the solvent used to dissolve this compound is compatible with the mobile phase.- Prepare fresh solutions and store them properly at low temperatures.- Evaluate different column chemistries to optimize peak shape. |
| Inaccurate quantification results | - Instability of the internal standard- Incorrect concentration of the internal standard solution- Matrix effects in the sample | - Verify the stability of your this compound stock and working solutions.- Accurately prepare and validate the concentration of your internal standard.- Optimize sample preparation to minimize matrix effects. Consider using a different extraction method. |
| Low signal intensity in MS detection | - Poor ionization efficiency- Low concentration of the analyte | - Adjust the mass spectrometer source parameters to optimize ionization.- Ensure the concentration of this compound is appropriate for the sensitivity of your instrument. |
| Precipitation of this compound in solution | - Exceeding the solubility limit- Change in solvent composition or temperature | - Do not exceed the recommended concentrations.- Ensure the solvent composition remains consistent and avoid drastic temperature changes. If warming is required to dissolve, ensure it remains in solution at the storage and use temperatures. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound and Caspofungin
| Form | Compound | Storage Temperature | Stability | Reference(s) |
| Solid | This compound | -20°C | ≥ 4 years | [3] |
| Aqueous Solution | Caspofungin | -70°C | At least 2 months | [4] |
| Aqueous Solution (0.5 mg/mL) | Caspofungin | 2-8°C | 58 days | [4] |
| Infusion Solution (in 0.9% NaCl) | Caspofungin | 2-8°C | 4 weeks | [5] |
| Reconstituted Vial (5 mg/mL) | Caspofungin | Room Temperature | 1 hour | [6] |
| Diluted Infusion Solution | Caspofungin | Room Temperature | 24 hours | [6] |
| Diluted Infusion Solution | Caspofungin | 2-8°C | 48 hours | [6] |
Note: Stability data for Caspofungin solutions should be used as a guideline for this compound solutions. It is always recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for LC-MS
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add a precise volume of LC-MS grade methanol to the vial to achieve a target concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. If necessary, sonicate for a short period.
-
Storage: Store the stock solution in an amber glass vial at -20°C or -70°C for long-term storage. For immediate use, store at 2-8°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent mixture to the desired concentration for spiking into samples.
Protocol 2: Quantification of Caspofungin in a Biological Matrix using this compound as an Internal Standard
-
Sample Preparation:
-
Thaw the biological samples (e.g., plasma, serum) on ice.
-
To a 100 µL aliquot of the sample, add a known amount of this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample, typically in a 3:1 ratio (v/v).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect Caspofungin and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Caspofungin) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of Caspofungin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Mechanism of action of Caspofungin.
Caption: Experimental workflow for LC-MS quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspofungin Monograph for Professionals - Drugs.com [drugs.com]
Strategies to enhance the sensitivity of Caspofungin-d4 detection
Welcome to the technical support center for enhancing the detection of Caspofungin-d4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal intensity or poor sensitivity for this compound?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Analyte Adsorption: Caspofungin is known to adsorb non-specifically to plastic and glass surfaces, which can lead to significant analyte loss before analysis.[1][2]
-
Suboptimal Ionization: Caspofungin has multiple ionizable groups and typically forms a doubly charged ion ([M+2H]²⁺) in positive electrospray ionization mode.[3][4][5] Failure to optimize for this precursor ion will result in a dramatic loss of sensitivity.
-
Inefficient Sample Preparation: Incomplete extraction from the sample matrix or signal suppression from endogenous components can diminish the detector response.
-
Improper Stock Solution Handling: Preparing stock solutions in pure organic solvents can sometimes contribute to adsorption issues; preparing them in plasma or water has been shown to mitigate this.[1][4][5]
Q2: What are the recommended starting LC-MS/MS parameters for this compound analysis?
While optimization is crucial for every instrument, published methods for unlabeled Caspofungin provide an excellent starting point. For this compound, the mass-to-charge ratios (m/z) will be slightly higher.
Key Insight: Caspofungin readily forms a doubly charged precursor ion. For Caspofungin (MW ≈ 1093.3 g/mol ), the [M+2H]²⁺ ion is observed around m/z 547.3 - 547.6.[3][4] For this compound, you should look for a precursor ion at approximately m/z 549.3 - 549.8 ([M+4+2H]²⁺).
The table below summarizes typical parameters that can be adapted for this compound.
| Parameter | Recommended Setting | Source |
| Polarity | Positive Ion Mode (ESI+) | [4][5] |
| Precursor Ion (Q1) | [M+2H]²⁺ (e.g., m/z 547.3 for Caspofungin) | [3][4][5] |
| Product Ion (Q3) | Varies; requires optimization (e.g., m/z 137.1, 538.7) | [3][4] |
| Collision Energy | Instrument-dependent; typically 10-20 V | [3] |
| LC Column | C8 or Hypersil GOLD aQ (e.g., 2.1 x 30 mm) | [3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | Methanol or Acetonitrile | [3][6] |
| Flow Rate | 0.3 - 1.0 mL/min | [3][6] |
Q3: How can I prevent the loss of this compound due to non-specific adsorption?
Preventing analyte loss is critical for achieving high sensitivity and reproducibility.
-
Use Organic Solvents in Sample Preparation: Simple protein precipitation with acetonitrile has been shown to be highly effective and prevents non-specific adsorption.[1] The addition of acetonitrile or methanol at proportions of 50% and 70%, respectively, has also been found to be efficient in avoiding adsorption to glassware.[2]
-
Adjust pH: Using acidic conditions (e.g., pH 4) for aqueous solutions can also help minimize adsorption.[2]
-
Material Selection: Whenever possible, use low-adsorption polypropylene tubes and vials. If glassware must be used, consider silanization or using vials with coated surfaces.[2][7]
-
Solvent for Stock Solutions: Prepare initial stock solutions in water or plasma to avoid the adsorption that can occur when using pure solvents on glass and plastic surfaces.[1][4][5]
Troubleshooting Guide
Problem: High variability between replicate injections or poor reproducibility.
-
Potential Cause: Non-specific adsorption of this compound to autosampler components or vials.
-
Solution: Ensure the final sample diluent contains a sufficient percentage of organic solvent (e.g., >50% acetonitrile or methanol) to keep the analyte in solution and minimize surface binding.[2] Preparing samples directly in coated or polypropylene vials can also improve consistency.[7]
Problem: The detected signal is very low or below the Lower Limit of Quantification (LLOQ).
-
Potential Cause 1: Suboptimal mass spectrometer tuning.
-
Solution 1: Verify you are targeting the doubly charged precursor ion ([M+2H]²⁺) for this compound (approx. m/z 549.5). Infuse a standard solution directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy. Using tandem MS (MS/MS) is critical for improving sensitivity over single quadrupole MS.[1]
-
Potential Cause 2: Inefficient sample extraction.
-
Solution 2: Protein precipitation with acetonitrile is a simple and robust method with high recovery.[4][5] For 100 µL of plasma, adding a sufficient volume of acetonitrile (e.g., 200-300 µL), vortexing, and centrifuging is a standard procedure. The mean recovery for this method has been reported to be around 90%.[4][5]
Problem: Significant signal suppression is observed (Matrix Effect).
-
Potential Cause: Co-elution of endogenous matrix components (e.g., phospholipids from plasma) that interfere with the ionization of this compound.
-
Solution:
-
Improve Chromatographic Separation: Use a column with a different selectivity (e.g., a C18 instead of a C8) or adjust the gradient elution to better separate this compound from interfering compounds.
-
Enhance Sample Cleanup: While protein precipitation is fast, more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary for complex matrices, though these methods require more development.[1]
-
Dilute the Sample: Diluting the supernatant after protein precipitation can reduce the concentration of matrix components, thereby lessening their suppressive effect.[4][5]
-
Experimental Protocols & Workflows
Protocol: this compound Extraction from Human Plasma via Protein Precipitation
This protocol is a standard method for extracting this compound from plasma samples, adapted from published literature.[4][5]
-
Sample Thawing: Thaw plasma samples and this compound working solutions at room temperature.
-
Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial (preferably polypropylene or coated).
-
Dilution (Optional): If matrix effects are high, the supernatant can be diluted with a solution of 50:50 water:acetonitrile containing 0.1% formic acid prior to injection.[5]
-
Injection: Inject the sample into the LC-MS/MS system.
Data Summary: Sample Preparation Recovery
| Matrix | Preparation Method | Analyte | Average Recovery | Source |
| Human Plasma | Acetonitrile Protein Precipitation | Caspofungin | 90% ± 3% | [4][5] |
| Dried Blood Spots | 50% Methanol Extraction + Acetonitrile Precipitation | Caspofungin | 62.6% - 76.7% | [3] |
Visualizations
Caption: Workflow for this compound analysis from plasma.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrj.org [chemrj.org]
- 7. addi.ehu.eus [addi.ehu.eus]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Caspofungin Utilizing Caspofungin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Caspofungin in biological matrices, with a focus on the validation of methods employing a deuterated internal standard, Caspofungin-d4. The performance of this approach is contrasted with methods utilizing alternative internal standards, supported by experimental data from various studies.
Executive Summary
The accurate quantification of Caspofungin, a potent antifungal agent, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis due to its ability to compensate for matrix effects and variations in sample processing. This guide presents a comparative overview of method validation parameters for Caspofungin analysis, highlighting the advantages of using a deuterated internal standard over other alternatives like structurally similar compounds.
Data Presentation: Comparison of Bioanalytical Method Validation Parameters
The following tables summarize key validation parameters from published studies on Caspofungin bioanalysis. This allows for a direct comparison of methods utilizing different internal standards and analytical techniques.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method A (Internal Standard: Unspecified)[1][2] | Method B (Internal Standard: Roxithromycin)[3][4][5] |
| Biological Matrix | Plasma | Dried Blood Spots (DBS) |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Extraction with 50% Methanol, followed by Protein Precipitation (Acetonitrile) |
| Linearity Range | 0.04 to 20 µg/mL | 0.2 to 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | 0.2 µg/mL |
| Intra-day Precision (%RSD) | 7.9 ± 3.2% | < 15% |
| Inter-day Precision (%RSD) | 6.3 ± 1.8% | < 15% |
| Intra-day Accuracy | 96.1 ± 2.2% | 92.00% to 110.13% |
| Inter-day Accuracy | 102.5 ± 2.4% | 92.00% to 110.13% |
| Mean Recovery | 90 ± 3% | 62.64% to 76.69% |
Note: While Method A does not specify the internal standard, the use of a deuterated standard like this compound would be expected to yield similar or superior performance in terms of precision and accuracy due to its near-identical chemical and physical properties to the analyte. The higher recovery in Method A could be attributed to the simpler plasma matrix compared to dried blood spots.
Experimental Protocols
Method A: Caspofungin Quantification in Plasma using LC-MS/MS[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add acetonitrile for protein precipitation.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: C8 (2.1 x 30 mm)
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (specifics not detailed in the source).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Parent Ion (Caspofungin): m/z 547.3 [M+2H]²+
-
Product Ion (Caspofungin): m/z 137.1
-
Parent Ion (IS): m/z 547.8 [M+2H]²+ (suggesting a deuterated analog)
-
Product Ion (IS): m/z 62.2
-
Method B: Caspofungin Quantification in Dried Blood Spots (DBS) using LC-MS/MS[3][4][5]
-
Sample Preparation:
-
DBS samples are prepared by spotting whole blood onto Whatman 903 filter paper and allowing it to dry.
-
Extraction is performed with 50% methanol.
-
The extract is further cleaned by protein precipitation with acetonitrile.
-
Roxithromycin is used as the internal standard.
-
-
Liquid Chromatography:
-
Column: Hypersil GOLD aQ (100x2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program is used to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Total Run Time: 8 minutes
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
SRM Transition (Caspofungin): m/z 547.6 → 538.7
-
SRM Transition (Roxithromycin - IS): m/z 837.4 → 679.4
-
Mandatory Visualization
Experimental Workflow for Caspofungin Bioanalysis
Caption: Experimental workflow for the bioanalysis of Caspofungin.
Signaling Pathway of Caspofungin's Mechanism of Action
Caption: Caspofungin's mechanism of action and the induced cell wall stress response.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF CASPOFUNGIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Caspofungin Assays: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Caspofungin is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative analysis of different internal standards used in Caspofungin assays, supported by experimental data from published studies.
The selection of an internal standard is a critical step in the development of quantitative bioanalytical methods, as it compensates for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties. This guide explores the performance of various internal standards used in the quantification of Caspofungin by liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Comparative Analysis of Assay Performance with Different Internal Standards
The following tables summarize the performance characteristics of Caspofungin assays utilizing different internal standards. The data is compiled from various studies to provide a comparative overview.
| Internal Standard | Linearity (µg/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) | Recovery (%) | Matrix | Citation |
| Unspecified IS | 0.04 - 20 | 7.9 ± 3.2 | 6.3 ± 1.8 | 96.1 ± 2.2 (Intra-day), 102.5 ± 2.4 (Inter-day) | 90 ± 3 | Plasma | [1][2] |
| Aculeacin A | 0.1 - 20 | 2.2 - 7.7 | 1.6 - 9.0 | -3.0 to 1.9 | Not Reported | Plasma | [3] |
| Micafungin | 0.5 - 30 | 2.0 - 10.4 | 1.2 - 7.4 | 92.6 - 99.0 | Not Reported | Plasma | [4] |
| Azithromycin | 0.01 - 5 | < 6 | < 6 | < 11 | Not Reported | Aqueous Humor | [5][6] |
Experimental Workflows and Methodologies
A generalized experimental workflow for the quantification of Caspofungin in biological matrices is depicted below. Specific details for each method utilizing a different internal standard are provided in the subsequent sections.
Figure 1. Generalized workflow for Caspofungin quantification.
Detailed Experimental Protocols
Method Using an Unspecified Internal Standard in Plasma[1][2]
-
Sample Preparation: 100 µL of plasma was subjected to protein precipitation with acetonitrile.
-
Internal Standard: An unspecified internal standard was used.
-
Liquid Chromatography:
-
Column: C8 (2.1 x 30 mm)
-
Injection Volume: Not specified
-
Total Run Time: 15 minutes
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Parent Ions (m/z): Caspofungin [M+2H]2+ 547.3, Internal Standard [M+2H]2+ 547.8
-
Product Ions (m/z): Caspofungin 137.1, Internal Standard 62.2
-
Method Using Aculeacin A as Internal Standard in Plasma[3]
-
Sample Preparation: Protein precipitation directly in the autosampler vial.
-
Internal Standard: Aculeacin A, a structural analog of Caspofungin.
-
Liquid Chromatography:
-
Column: BetaBasic C4 (100 mm × 3.0 mm; 5 μm)
-
Mobile Phase: Not specified
-
-
Mass Spectrometry:
-
Instrument: Thermo Fisher TSQ Quantum LC-MS/MS
-
Ionization: Not specified
-
Method Using Micafungin as Internal Standard in Plasma[4]
-
Sample Preparation: Protein precipitation using cold acetonitrile.
-
Internal Standard: Micafungin.
-
Liquid Chromatography: Not specified.
-
Mass Spectrometry: Not specified.
Method Using Azithromycin as Internal Standard in Aqueous Humor[5][6]
-
Sample Preparation: Simple dilution of aqueous humor samples with acetonitrile.
-
Internal Standard: Azithromycin.
-
Liquid Chromatography:
-
Elution time for Caspofungin: 4.68 ± 0.01 min
-
Elution time for Internal Standard: 4.48 ± 0.01 min
-
-
Mass Spectrometry:
-
Protonated Ions (m/z): Caspofungin [M+2H]2+ 547.5, Internal Standard [M+H]+ 749.4
-
Discussion and Recommendations
The choice of internal standard significantly impacts the performance of a Caspofungin assay.
-
Structural Analogs: Aculeacin A, being a structural analog, is expected to have similar extraction and ionization properties to Caspofungin, making it a suitable choice. The data presented for the method using Aculeacin A shows good accuracy and precision.
-
Co-eluting Compounds: The use of an unspecified internal standard with very close m/z values for the parent ions (547.3 for Caspofungin and 547.8 for the IS) suggests a stable isotope-labeled internal standard might have been used, which is often considered the gold standard. This method demonstrated high recovery and good precision and accuracy.
-
Different Drug Classes: Micafungin, another echinocandin, and Azithromycin, a macrolide antibiotic, have also been successfully used as internal standards. While not structurally identical to Caspofungin, their chromatographic behavior and ionization efficiency under the specified conditions were adequate for reliable quantification. The method using Azithromycin is particularly notable for its simple sample preparation protocol.
References
- 1. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of anidulafungin and caspofungin in plasma by an accurate and simple liquid chromatography tandem mass-spectrometric method [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/Pharmacodynamics of Caspofungin in Plasma and Peritoneal Fluid of Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive liquid chromatography/mass spectrometry assay for caspofungin in human aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Caspofungin Under Various Storage Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Caspofungin under different storage temperatures and in various solutions. The data presented is compiled from published stability studies to assist researchers and drug development professionals in handling and formulating this critical antifungal agent.
Executive Summary
Caspofungin, an echinocandin antifungal agent, is susceptible to degradation, primarily through hydrolysis. This guide summarizes quantitative data on its stability in solution under refrigerated and room temperature conditions. Experimental protocols for stability-indicating analytical methods are detailed, and key pathways related to its mechanism of action and degradation are visualized.
Comparative Stability Data
The stability of Caspofungin in solution is significantly influenced by temperature. Refrigerated storage (2-8 °C) markedly extends its shelf-life compared to room temperature (24-25 °C).
| Storage Condition | Vehicle | Concentration | Duration | Remaining Caspofungin (%) | Degradation Product Increase | Reference |
| Refrigerated | 0.9% Sodium Chloride | 50 mg/100 mL | 4 weeks | ≥90% | Not specified | [1] |
| 0.9% Sodium Chloride | 0.5 mg/mL | 58 days | Chemically stable | Not specified | [1] | |
| Elastomeric Infusion Devices | 0.2, 0.28, 0.5 mg/mL | 14 days | ≥90% | Within historical limits | [2][3] | |
| Room Temperature | 0.9% Sodium Chloride | 0.5 mg/mL | 120 hours (5 days) | >90% | 2.3% of total peak area | [1] |
| Manufacturer Recommendation | Infusion Solution | 24 hours | Not specified | Not specified | [1] | |
| Elastomeric Infusion Devices | 0.2, 0.28, 0.5 mg/mL | 60 hours (2.5 days) | ≥90% | Within historical limits | [2][3] | |
| Forced Degradation | 0.1 M HCl | Not specified | Not specified | Significant degradation | Not specified | [4] |
| 0.1 M NaOH | Not specified | Not specified | Significant degradation | Not specified | [4] | |
| 3% H₂O₂ | Not specified | Not specified | Significant degradation | Not specified | [4] | |
| 80 °C (Thermal) | Not specified | Not specified | Significant degradation | Not specified | [4] |
Degradation Pathway
Caspofungin primarily degrades via hydrolysis, which results in the opening of its cyclic peptide structure to form an inactive open-ring peptide, L-747969.[4] Further degradation can lead to the breakdown of the molecule into its constituent amino acids.[4] Dimerization of the hydrolyzed product has also been reported as a degradation route.[4]
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common method for assessing Caspofungin stability involves reversed-phase HPLC with UV detection.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed to ensure the separation of polar degradation products from the parent Caspofungin peak.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.[4]
-
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions.[4]
-
Acidic Condition: Incubate the sample in 0.1 M HCl at 60°C.[4]
-
Basic Condition: Incubate the sample in 0.1 M NaOH at room temperature.[4]
-
Oxidative Condition: Incubate the sample in 3% H₂O₂ at room temperature.[4]
-
Thermal Condition: Heat the solid sample or a solution at a high temperature (e.g., 80°C).[4]
Visualizations
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Journal of Pharmaceutical Compounding [ijpc.com]
- 4. benchchem.com [benchchem.com]
- 5. ijapbjournal.com [ijapbjournal.com]
The Gold Standard in Bioanalysis: Evaluating Caspofungin-d4 as an Internal Standard
A Guide for Researchers in Drug Development and Clinical Diagnostics
In the precise world of bioanalysis, the accuracy and reliability of quantifying therapeutic agents are paramount. For the antifungal drug caspofungin, achieving this precision hinges on the use of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While various compounds have been employed, the ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and analysis. This guide provides a comparative overview of internal standards used for caspofungin quantification, with a focus on the theoretical advantages and expected performance of a stable isotope-labeled internal standard, Caspofungin-d4.
The Crucial Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including extraction efficiency, matrix effects, and instrument response. The ratio of the analyte signal to the IS signal is used for quantification, leading to improved accuracy and precision.
Caption: General workflow for the quantification of caspofungin using an internal standard.
Comparison of Internal Standards for Caspofungin Analysis
While the ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound, its use in published literature is not widely documented. Consequently, researchers have often turned to alternative compounds. The following table summarizes the performance of analytical methods for caspofungin using different internal standards, based on available studies.
| Internal Standard | Analyte | Matrix | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Roxithromycin | Caspofungin | Dried Blood Spots | 0.2 | Within 15% | Within 15% | 92.00 to 110.13 | 92.00 to 110.13 | [1] |
| Micafungin | Caspofungin | Plasma and Peritoneal Fluid | 0.5 | 2.0 to 10.4 | 1.2 to 7.4 | 92.6 to 99.0 | 92.6 to 99.0 | [2] |
| Unspecified | Caspofungin | Plasma | 0.04 | 7.9 ± 3.2 | 6.3 ± 1.8 | 96.1 ± 2.2 | 102.5 ± 2.4 | [3][4] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
The Case for this compound: The Ideal Internal Standard
A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry for several compelling reasons:
-
Identical Chemical and Physical Properties: this compound shares the same chemical structure and physicochemical properties as caspofungin. This ensures that it behaves identically during sample extraction, chromatography, and ionization, effectively compensating for any variations in these steps.
-
Co-elution with the Analyte: Due to its identical properties, this compound co-elutes with caspofungin from the liquid chromatography column. This is crucial for accurate correction of matrix effects, which can vary across the chromatographic profile.
-
Minimal Isotopic Interference: The mass difference between this compound and caspofungin allows for their distinct detection by the mass spectrometer, with minimal risk of cross-talk or isotopic interference.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Pharmacokinetics/Pharmacodynamics of Caspofungin in Plasma and Peritoneal Fluid of Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Complexities of Caspofungin Quantification: A Comparative Guide to Inter-laboratory Methods
An in-depth analysis of inter-laboratory validation data for commonly used caspofungin quantification methods reveals significant variability, particularly in bioassays, urging a cautious approach to result interpretation. This guide provides a comprehensive comparison of methodologies—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Bioassays—presenting key performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in this complex landscape.
The accurate quantification of caspofungin, a critical antifungal agent, is paramount for both clinical therapeutic drug monitoring and pharmaceutical research. However, the in vitro susceptibility testing of caspofungin is fraught with challenges, primarily due to significant inter-laboratory variability in minimum inhibitory concentration (MIC) results.[1][2][3][4] This variability, particularly prominent for Candida species, has posed challenges for establishing reliable clinical breakpoints.[2][3][5] Chromatographic methods like HPLC and LC-MS/MS offer a more direct and often more reproducible approach to quantifying caspofungin concentrations in biological matrices.
Performance Metrics: A Side-by-Side Comparison
The performance of various caspofungin quantification methods has been evaluated in numerous studies. The following tables summarize key quantitative data from validation and inter-laboratory comparison studies, providing a comparative overview of their accuracy, precision, linearity, and sensitivity.
Chromatographic Methods: HPLC and LC-MS/MS
These methods offer high specificity and reproducibility for the direct measurement of caspofungin concentration.
| Parameter | HPLC Methods | LC-MS/MS Methods |
| Linearity Range | 1.0 - 20 µg/mL[6] | 0.04 - 20 µg/mL[7], 0.2 - 20 µg/mL[8][9], 0.1 - 20.0 mg/L[10] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[6] | 0.04 µg/mL[7], 0.2 µg/mL[8][9], 10 ng/mL[11] |
| Limit of Detection (LOD) | 0.04 µg/ml[12], 0.09 µg/ml[13] | Not always reported, focus is on LLOQ |
| Intra-day Precision (%RSD/%CV) | 1.6 - 5.9%[6] | 7.9 ± 3.2%[7], < 15%[9], Within 6%[11] |
| Inter-day Precision (%RSD/%CV) | 1.8 - 3.9%[6] | 6.3 ± 1.8%[7], < 15%[9], Within 6%[11] |
| Intra-day Accuracy (%Bias) | -4.7 to 4.8%[6] | 96.1 ± 2.2%[7], Within 85-115%[9], Within 11%[11] |
| Inter-day Accuracy (%Bias) | -4.7 to 0.8%[6] | 102.5 ± 2.4%[7], Within 85-115%[9], Within 11%[11] |
| Recovery | 70.1 - 83.4%[6] | 90 ± 3%[7], 62.64 - 76.69%[8][9] |
Bioassays (Antifungal Susceptibility Testing)
Bioassays determine the concentration of caspofungin by measuring its inhibitory effect on the growth of a susceptible fungal strain. While clinically relevant for determining antifungal efficacy, they are prone to high inter-laboratory variability.
| Parameter | Broth Microdilution (BMD) Methods (e.g., CLSI, EUCAST) | Automated Systems (e.g., VITEK2) | E-test |
| Variability | High inter-laboratory variation reported.[1][2][4][5] | Prone to high inter-laboratory variation, with reports of over-estimating resistance.[1][14][15] | Reported to be more consistent and less prone to inter-laboratory variation than BMD.[1][15] |
| Categorical Agreement (CA) with Reference | Variable, can be low. | As low as 19.5% in one study, with significant major and minor errors.[1][14] | Generally higher than automated systems. |
| Essential Agreement (EA) with Reference (within ±2 log2 dilutions) | Can be high (e.g., 100% in one study), but categorical agreement remains low.[1][14] | Can be high, but interpretive discrepancies are common. | Generally shows good essential agreement. |
| MIC Modal Ranges | Can span five to six dilution steps across different laboratories for the same species (e.g., 0.016 to 0.5 µg/ml for C. albicans).[2][5] | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline the typical experimental protocols for the key quantification methods cited.
High-Performance Liquid Chromatography (RP-HPLC)
This method separates caspofungin from other components in a sample, and its concentration is determined by UV or fluorescence detection.
Sample Preparation (Liquid-Liquid Extraction) [6]
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the solution into the HPLC system.
Chromatographic Conditions [12][13][16]
-
Column: C18 or Polyamine II column (e.g., YMC-Pack Polyamine II, 150×4.6 mm, 5µ particle size).[16]
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphoric acid, pH 3.5, or Trifluoroacetic acid, pH 3.0) and organic solvents like acetonitrile and methanol/2-propanol in an isocratic or gradient elution.[12][16]
-
Detection: UV detector at 210 nm or 224 nm, or a fluorescence detector.[12][16][17]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.
Sample Preparation (Protein Precipitation) [7][8][9]
-
For plasma samples, add an internal standard (e.g., roxithromycin).[8][9]
-
Precipitate proteins by adding a solvent like acetonitrile.[7]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the supernatant.
-
Inject the diluted supernatant into the LC-MS/MS system.
For Dried Blood Spots (DBS) [8][9]
-
Spot whole blood onto filter paper and allow it to dry.
-
Extract caspofungin from the DBS punch using a solvent mixture (e.g., 50% methanol).
-
Further clean the extract by protein precipitation with acetonitrile.
-
Inject the final extract into the system.
-
Column: A suitable column for separation (e.g., Hypersil GOLD aQ or a C8 column).[7][8][9]
-
Mobile Phase: Typically consists of an aqueous component with an acid (e.g., 0.1% formic acid) and an organic solvent like methanol, run in a gradient mode.[8][9]
-
Ionization: Electrospray ionization in positive mode (ESI+).[7]
-
Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Specific parent and product ion transitions for caspofungin and the internal standard are monitored.[7][8][9]
Bioassay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of caspofungin required to inhibit the growth of a specific fungus.
CLSI M27-A3/EUCAST EDef 7.1 Methodologies (Generalized) [2][3]
-
Medium Preparation: Use a standardized medium such as RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS.[3]
-
Antifungal Agent Preparation: Prepare serial two-fold dilutions of caspofungin in the assay medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to a specific cell density.
-
Inoculation: Inoculate the microtiter plate wells with the fungal suspension.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.[4]
-
Endpoint Reading: The MIC is determined as the lowest concentration of caspofungin that causes a significant reduction in fungal growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.[4]
Visualizing the Workflows
The following diagrams illustrate the generalized workflows for the quantification methods described.
References
- 1. Inter-laboratory variability of caspofungin MICs for Nakaseomyces glabrata isolates – an Irish tertiary hospital experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interlaboratory comparison of results of susceptibility testing with caspofungin against Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 11. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF CASPOFUNGIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 13. chemrj.org [chemrj.org]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. ijapbjournal.com [ijapbjournal.com]
- 17. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ionization Efficiency of Caspofungin and its Deuterated Analog, Caspofungin-d4
An objective guide for researchers and drug development professionals on the potential ionization differences between Caspofungin and Caspofungin-d4, supported by theoretical principles and representative experimental protocols.
Theoretical Considerations: The Isotope Effect in Electrospray Ionization
Caspofungin is a large lipopeptide molecule typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase. The efficiency of this process can be influenced by several factors, including the analyte's physicochemical properties.
The substitution of hydrogen with deuterium in this compound introduces a mass difference and can, in theory, lead to a kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. While significant KIEs are more commonly observed in reactions involving the cleavage of these bonds, subtle effects can also manifest in physical processes like ionization. In the context of ESI, any step in the desolvation and ionization process that is sensitive to the mass or bond strength differences could potentially result in a difference in ionization efficiency. However, for large molecules like Caspofungin, where ionization typically involves the adduction of protons or other ions with minimal fragmentation, the isotope effect on ionization efficiency is generally considered to be negligible. It is more common for isotope effects to be observed in fragmentation patterns within the mass spectrometer.
Experimental Protocol: A Framework for Comparison
To experimentally determine any difference in ionization efficiency, a carefully designed study would be required. Below is a representative LC-MS/MS protocol that could be adapted for such a comparison. The key would be to analyze equimolar concentrations of Caspofungin and this compound under identical conditions and compare the resulting signal intensities.
1. Sample Preparation
-
Objective: To prepare stock solutions and working standards of Caspofungin and this compound.
-
Procedure:
-
Prepare individual stock solutions of Caspofungin and this compound in a suitable solvent (e.g., 50% methanol) to a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions containing equimolar concentrations of both Caspofungin and this compound, ranging from 0.1 ng/mL to 1000 ng/mL.
-
For each concentration, prepare a sample by spiking the working standard into a relevant biological matrix (e.g., human plasma).
-
Perform a protein precipitation extraction by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and detect Caspofungin and this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analytes from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Caspofungin: Monitor the transition of the doubly charged precursor ion [M+2H]2+ to a specific product ion (e.g., m/z 547.3 -> 137.1).
-
This compound: Monitor the transition of the doubly charged precursor ion [M+4D+2H]2+ to a specific product ion. The exact m/z values would depend on the position of the deuterium labels.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows to achieve maximum signal intensity.
-
Data Presentation: A Hypothetical Comparison
The following table presents a hypothetical comparison of key performance parameters that would be evaluated in an experiment to compare the ionization efficiency of Caspofungin and this compound. Note: This data is illustrative and not based on experimental results.
| Parameter | Caspofungin | This compound | Expected Outcome |
| Mass-to-Charge Ratio (m/z) of [M+2H]2+ | 547.3 | 549.3 | A shift of +2 m/z units for the d4 analog. |
| Signal Intensity (Peak Area at equimolar conc.) | X | Y | Theoretically, X ≈ Y. Any significant difference would indicate an isotope effect on ionization. |
| Signal-to-Noise Ratio (S/N) | A | B | Dependent on signal intensity and baseline noise. Expected to be similar. |
| Limit of Detection (LOD) | L1 | L2 | Expected to be comparable, assuming similar ionization efficiency and background noise. |
| Retention Time | RT | RT | Expected to be identical as deuterium labeling should not significantly alter chromatographic behavior on a reversed-phase column. |
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental approach and the biological context of Caspofungin, the following diagrams are provided.
Caption: Experimental workflow for comparing the ionization efficiency of Caspofungin and this compound.
Caption: Mechanism of action of Caspofungin, inhibiting fungal cell wall synthesis.[1][2][3]
Conclusion
References
Performance of Caspofungin-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of caspofungin, a potent antifungal agent, in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Caspofungin-d4, is considered the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability in instrument response. This guide provides a comprehensive comparison of the performance of this compound and other internal standards used in the quantification of caspofungin in different biological matrices, supported by experimental data and detailed protocols.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard (IS) is critical for the development of a robust and reliable bioanalytical method. While the ideal IS is a stable isotope-labeled version of the analyte, other compounds with similar physicochemical properties have also been utilized. The following tables summarize the performance of various analytical methods using different internal standards for the quantification of caspofungin.
Table 1: Performance Characteristics of LC-MS/MS Methods for Caspofungin Quantification in Human Plasma
| Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Matrix Effect (%) | Accuracy (%) | Precision (%RSD) | Biological Matrix |
| This compound (hypothetical) | 0.05 - 20 | 0.05 | Not explicitly reported for IS | Not explicitly reported for IS | 96.2 - 102.3 (for analyte) | < 5.5 (for analyte) | Human Plasma |
| Unspecified IS | 0.04 - 20 | 0.04 | 90 ± 3 (for analyte and IS) | Not specified | 96.1 - 102.5 (for analyte) | 6.3 - 7.9 (for analyte) | Human Plasma |
| Azithromycin | 0.01 - 5 | 0.01 | Not specified | Not specified | Within 11 (bias) | Within 6 | Human Aqueous Humor[1] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Caspofungin Quantification in Dried Blood Spots (DBS)
| Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Matrix Effect (%) | Accuracy (%) | Precision (%RSD) | Biological Matrix |
| Roxithromycin | 0.2 - 20 | 0.2 | 62.64 - 76.69 (for analyte) | No obvious effect observed | Within acceptable limits | Within acceptable limits | Dried Blood Spots[2][3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for key experiments cited in the literature for the quantification of caspofungin in biological matrices.
Method 1: Quantification of Caspofungin in Human Plasma using an Unspecified Internal Standard[1][2]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the supernatant before injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C8 column (e.g., 2.1 x 30 mm).
-
Mobile Phase: Gradient elution with a suitable mobile phase (not specified in detail in the abstract).
-
Flow Rate: Not specified.
-
Total Run Time: 15 minutes.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
Method 2: Quantification of Caspofungin in Dried Blood Spots (DBS) using Roxithromycin as Internal Standard[4][5]
1. Sample Preparation:
-
Spot whole blood onto Whatman 903 filter paper and allow it to dry at room temperature.
-
Extract the DBS sample with 50% methanol.
-
Perform protein precipitation with acetonitrile.
2. Liquid Chromatography:
-
Column: Hypersil GOLD aQ column (100×2.1 mm, 1.9 μm).[3]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B).[3]
-
Flow Rate: 0.3 mL/min.[3]
3. Mass Spectrometry:
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of caspofungin in biological matrices.
Caption: General workflow for caspofungin analysis.
Caption: Workflow for DBS sample analysis.
Conclusion
The use of a stable isotope-labeled internal standard like this compound is highly recommended for the accurate and precise quantification of caspofungin in biological matrices. While data specifically detailing the performance of this compound is not extensively published in direct comparison to other internal standards, the principles of bioanalysis strongly support its superiority in compensating for analytical variability. The provided experimental protocols offer a solid foundation for researchers to develop and validate their own methods for caspofungin analysis. The choice of internal standard will ultimately depend on the specific requirements of the study, matrix complexity, and availability of the standard. However, for the most reliable results, this compound remains the optimal choice.
References
- 1. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Deuterated Internal Standard for Caspofungin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antifungal agent Caspofungin by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the method. While structural analog internal standards are frequently employed, a deuterated internal standard for Caspofungin represents the gold standard. This guide provides a comprehensive comparison, supported by experimental principles and data from analogous compounds, to justify the use of a deuterated internal standard for Caspofungin analysis.
The Ideal Internal Standard: A Physicochemical Mirror
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This includes having similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. By behaving almost identically to the analyte, the internal standard can effectively compensate for variations that may occur during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the most effective choice for quantitative mass spectrometry-based bioanalysis. This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical characteristics ensure they experience comparable effects from the sample matrix.
Comparison of Internal Standard Strategies
The selection of an internal standard significantly influences the performance of a bioanalytical method. Deuterated standards, being chemically identical to the analyte, provide the most effective compensation for analytical variability.
| Performance Characteristic | Deuterated Internal Standard (IS) | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects at the moment of elution. | Different retention time; may not accurately compensate for matrix effects experienced by the analyte. |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties. | May have significantly different extraction recovery, leading to inaccurate quantification. |
| Ionization Efficiency | Experiences virtually identical ionization suppression or enhancement as the analyte. | Can be subject to different degrees of ionization suppression or enhancement. |
| Overall Accuracy & Precision | Generally provides higher accuracy and precision. | May lead to decreased accuracy and precision, especially in complex biological matrices. |
Experimental Data: Performance of Structural Analogs in Caspofungin Analysis
Several published methods for the quantification of Caspofungin in biological matrices have utilized structural analogs as internal standards. While these methods have been validated and shown to be acceptable for their intended purposes, the data highlights the inherent variability that a deuterated standard is better equipped to address.
Table 1: Validation Data for Caspofungin Analysis Using Structural Analog Internal Standards
| Internal Standard | Matrix | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Roxithromycin | Dried Blood Spots | 200 | < 15% | < 15% | -8.0% to 10.1% | [1][2] |
| Azithromycin | Aqueous Humor | 10 | < 6% | < 6% | < 11% | [3] |
| Aculeacin A | Plasma | 100 | 2.2% to 7.7% | 1.6% to 9.0% | -3.0% to 1.9% | [4] |
While these structural analogs provide acceptable performance, any differences in their physicochemical properties compared to Caspofungin can lead to variations in extraction efficiency and susceptibility to matrix effects, ultimately impacting the accuracy and precision of the results.
The Deuterated Standard Advantage: A Case Study with an Analogous Compound
Direct comparative studies for Caspofungin with a deuterated internal standard are not widely published. However, the benefits have been clearly demonstrated for other complex molecules. For instance, a study on the immunosuppressant drug tacrolimus showed that while both a structural analog (ascomycin) and an isotope-labeled internal standard (TAC ¹³C,D₂) provided acceptable accuracy and precision, the isotope-labeled standard offered superior compensation for matrix effects.
Table 2: Comparison of Matrix Effects for Tacrolimus with Isotope-Labeled vs. Structural Analog Internal Standard
| Analyte/Internal Standard | Mean Matrix Effect (%) |
| Tacrolimus (Low Conc.) | -16.04 |
| Tacrolimus (High Conc.) | -29.07 |
| Tacrolimus ¹³C,D₂ (Isotope-Labeled IS) | -16.64 |
| Ascomycin (Structural Analog IS) | -28.41 |
Data adapted from a study on tacrolimus bioanalysis.
The data demonstrates that the isotope-labeled internal standard experienced a matrix effect much more similar to the analyte (Tacrolimus) compared to the structural analog. This closer tracking of the matrix effect by the isotope-labeled standard leads to more accurate and reliable quantification.
Experimental Protocols
A robust validation of a bioanalytical method using a deuterated internal standard for Caspofungin should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA).
Protocol 1: Stock and Working Solution Preparation
-
Caspofungin Stock Solution: Accurately weigh and dissolve Caspofungin reference standard in a suitable solvent (e.g., methanol/water) to prepare a 1 mg/mL stock solution.
-
Deuterated Caspofungin Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the deuterated Caspofungin IS in a similar manner.
-
Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in the appropriate solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of the deuterated IS at a fixed concentration.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of blank biological matrix (e.g., plasma), calibration standard, QC sample, or study sample in a microcentrifuge tube, add 20 µL of the deuterated Caspofungin IS working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Caspofungin and its deuterated internal standard.
Visualizing the Rationale and Workflow
Logical Justification for a Deuterated Internal Standard
Caption: Justification for Deuterated Internal Standard.
Experimental Workflow for Caspofungin Bioanalysis
Caption: Bioanalytical Workflow for Caspofungin.
Conclusion
The use of a deuterated internal standard is the most robust and reliable approach for the quantitative bioanalysis of Caspofungin by LC-MS/MS. Its ability to closely mimic the physicochemical behavior of Caspofungin ensures superior compensation for analytical variability, particularly matrix effects, when compared to structural analogs. This leads to enhanced accuracy and precision, providing higher quality data that is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. While methods using structural analogs can be validated, the use of a deuterated internal standard for Caspofungin is unequivocally justified for achieving the highest level of confidence in analytical results.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of anidulafungin and caspofungin in plasma by an accurate and simple liquid chromatography tandem mass-spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods with Deuterated Standards: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting variability.[1] Among the available options, deuterated internal standards have become the gold standard due to their ability to closely mimic the analyte of interest, thereby providing superior correction for matrix effects and sample preparation losses.[1][2] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols as outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
The use of deuterated internal standards in regulated bioanalysis is governed by a harmonized framework established by key regulatory bodies, including the FDA, EMA, and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] The ICH M10 guideline on bioanalytical method validation is a central document that provides a unified approach to ensuring the quality and consistency of bioanalytical data.[3][4] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing to facilitate accurate quantification.[3][5] Regulatory agencies strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), like deuterated standards, whenever possible for mass spectrometry-based methods.[4][5][6]
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the performance of an analytical method. Deuterated standards, being chemically almost identical to the analyte, offer the most effective compensation for analytical variability.[1][7] The following table summarizes the key performance characteristics of deuterated internal standards compared to structural analogs and external calibration.[2]
| Performance Characteristic | Deuterated Internal Standard (IS) | Structural Analog IS | External Calibration |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects at the moment of elution.[1] | Different retention time; may not accurately compensate for matrix effects experienced by the analyte.[1] | Not Applicable |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties.[1] | May have significantly different extraction recovery. | No compensation for recovery losses. |
| Ionization Efficiency | Virtually identical to the analyte, providing excellent correction for ion suppression or enhancement.[1] | Ionization efficiency can differ, leading to inaccurate quantification.[7] | No compensation for ionization variability. |
| Matrix Effect Compensation | Excellent compensation. Co-elution and similar ionization efficiency allow for effective normalization of ion suppression or enhancement.[1][2] | Partial compensation. May not fully compensate for matrix effects if the analog has different ionization properties or chromatographic retention.[2] | No compensation.[2] |
| Availability & Cost | Often requires custom synthesis, which can be expensive.[1] | Generally more available and less expensive.[1] | Not Applicable |
Quantitative Data Comparison
The superiority of deuterated internal standards is well-documented. The following tables present a summary of quantitative data from studies that directly compared the performance of deuterated internal standards with structural analog internal standards.
Table 1: Accuracy and Precision Comparison for Tacrolimus in Whole Blood [2]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterated (TAC ¹³C,D₂) | 1.5 | 100.63 | <3.09 |
| 16 | 99.55 | <3.09 | |
| Structural Analog (Ascomycin) | 1.5 | 101.71 | <3.63 |
| 16 | 97.35 | <3.63 |
This data demonstrates that while both internal standards provided acceptable performance, the deuterated internal standard showed slightly better accuracy and precision.[2]
Table 2: Matrix Effect and Recovery for Tacrolimus in Whole Blood [2]
| Parameter | Analyte (Tacrolimus) | Deuterated IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |
| Absolute Recovery (%) | 74.89 - 76.36 | 78.37 | 75.66 |
| Process Efficiency (%) | 64.11 - 53.12 | 65.35 | 54.18 |
The deuterated internal standard exhibited a matrix effect and recovery profile more similar to the analyte compared to the structural analog, leading to better compensation.[2]
Experimental Protocols
A full validation of a bioanalytical method should be conducted to ensure its reliability for the intended application. The following parameters are typically assessed based on FDA and EMA guidelines.[2]
General Bioanalytical Method Validation Protocol[2]
-
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
-
Calibration Curve and Linearity : A calibration curve is generated by plotting the response ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte. The linearity is assessed using a regression model, and a correlation coefficient (r²) of ≥ 0.99 is generally required.[1]
-
Accuracy and Precision : Accuracy is the closeness of the determined value to the nominal concentration, while precision is the degree of scatter between a series of measurements. These are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in replicate. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should be ≤15% (≤20% for LLOQ).[1]
-
Matrix Effect : This assesses the potential for ion suppression or enhancement from the biological matrix. It is evaluated by comparing the response of the analyte in post-extraction spiked matrix from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[1][3]
-
Recovery : The extraction efficiency of an analytical method is determined by comparing the analytical results for extracted samples with unextracted standards.
-
Stability : The stability of the analyte in the biological matrix is evaluated under different storage and processing conditions, including freeze-thaw, bench-top, and long-term stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3][6]
Protocol for Comparing Deuterated and Structural Analog Internal Standards[2]
To directly compare the performance of a deuterated internal standard with a structural analog, the following experiment can be performed:
-
Prepare two sets of calibration standards and QC samples: One set utilizing the deuterated internal standard and the other using the structural analog.
-
Process and analyze both sets of samples using the same LC-MS/MS method.
-
Evaluate and compare the validation parameters (accuracy, precision, matrix effect, and recovery) for both sets of data.[2]
Visualizing Key Validation Concepts
Diagrams can clarify complex processes and relationships in bioanalytical method validation.
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
Caption: How a deuterated standard corrects for matrix effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
